m-PEG3-Sulfone-PEG3-azide
Description
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Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O8S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-17-18-16/h2-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNNKUSZIHIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG3-Sulfone-PEG3-azide: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, m-PEG3-Sulfone-PEG3-azide. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical data and methodologies required to effectively utilize this versatile molecule in their work. This guide covers the core properties, detailed experimental protocols for its reactive moieties, and its principal applications in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Properties
This compound is a heterobifunctional crosslinker that features two distinct reactive groups at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules. The key components of this linker are:
-
A methoxy-terminated PEG3 (m-PEG3) chain: This imparts hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous media and potentially reduce immunogenicity.
-
A sulfone group: This functional group is reactive towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.
-
A second PEG3 chain: This further extends the spacer arm, providing flexibility and mitigating steric hindrance between the conjugated molecules.
-
An azide (B81097) group: This is a versatile functional group that readily participates in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The strategic placement of these functional groups makes this compound a valuable tool for creating complex biomolecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are essential for calculating molar equivalents in reaction protocols and for understanding the physical characteristics of the molecule.
| Property | Value |
| Molecular Formula | C₁₅H₃₁N₃O₈S |
| Molecular Weight | 413.49 g/mol |
| CAS Number | 1895922-76-5 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, sealed, dry |
Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
-
Thiol-Sulfone Reaction: The sulfone moiety can react with free thiol groups, such as those on cysteine residues of antibodies or other proteins, to form a stable thioether bond. This reaction is often employed for site-specific conjugation to proteins.
-
Azide-Alkyne Cycloaddition: The azide group can be conjugated to a molecule containing an alkyne group. This can be achieved through two primary "click chemistry" pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is particularly advantageous for applications in living systems where copper toxicity is a concern.
-
Key Applications in Drug Development
The unique characteristics of this compound make it particularly well-suited for two cutting-edge areas of drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to construct ADCs by first conjugating the sulfone group to a thiol on the antibody, followed by the attachment of a cytotoxic payload (bearing an alkyne group) via the azide moiety.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound can serve as a PROTAC linker, connecting a target protein-binding ligand to an E3 ligase-binding ligand.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Thiol-Sulfone Conjugation to a Protein
This protocol describes the conjugation of the sulfone moiety of this compound to a thiol-containing protein, such as an antibody with reduced interchain disulfides.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP, DTT) if starting with disulfide bonds
-
Desalting column for purification
Procedure:
-
Protein Preparation: If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced.
-
Dissolve the protein in PBS buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30 minutes.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the reduced protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety of the protein-linker conjugate to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from section 3.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column for purification
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution at a 1:5 molar ratio.
-
-
Initiate the Reaction:
-
Add the catalyst solution to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Analyze the final conjugate using appropriate analytical techniques to confirm successful ligation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide group to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized protein (from section 3.1)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized payload)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed to dissolve the strained alkyne)
-
Desalting column for purification
Procedure:
-
Prepare the Reagents:
-
Dissolve the azide-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the strained alkyne-containing molecule in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the strained alkyne stock solution to the protein solution. Ensure the final DMSO concentration is low (<10%).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction time will depend on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove unreacted reagents.
-
-
Characterization:
-
Confirm the formation of the desired conjugate using methods such as mass spectrometry and SDS-PAGE.
-
Visualizing Workflows
The following diagrams illustrate the logical flow of key processes where this compound is a critical component.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Iterative Workflow for PROTAC Development.
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of m-PEG3-Sulfone-PEG3-azide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering both theoretical understanding and practical guidance for the use of this versatile molecule.
Core Chemical and Physical Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by two PEG3 moieties, providing hydrophilicity and a flexible spacer arm. The molecule is functionalized with a terminal methoxy (B1213986) group, a central sulfone group, and a terminal azide (B81097) group, each conferring specific reactivity and utility.
Below is a summary of its key chemical and physical properties, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₁N₃O₈S | [1] |
| Molecular Weight | 413.49 g/mol | [2] |
| Exact Mass | 413.183 g/mol | [2] |
| CAS Number | 1895922-76-5 | [2][3] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Purity | ≥95% - 98% (as offered by various suppliers) | [3] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. The PEG component enhances aqueous solubility. | [4] |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | [3] |
| LogP | -0.4 | [2] |
Synonyms:
-
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane[1]
-
mPEG3-Sulfone-PEG3-azide[2]
Applications in Bioconjugation and Drug Development
The unique trifunctional nature of this compound makes it a valuable tool in the synthesis of complex biomolecules. Its primary applications lie in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The sulfone group can react with free thiols on the antibody, such as those generated from the reduction of disulfide bonds, to form a stable thioether linkage. The azide group can then be used to attach a drug molecule via click chemistry. The PEG spacers enhance the solubility and stability of the resulting ADC.[5]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The flexibility and hydrophilicity of the PEG chains are crucial for optimal ternary complex formation and cell permeability.[6][7][8][9]
-
Click Chemistry: The terminal azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation to molecules containing alkyne or strained alkyne functionalities, respectively.[10][11]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving this compound. These protocols are synthesized from established methodologies for similar compounds and should be optimized for specific applications.
Thiol-Sulfone Conjugation (Thio-Michael Addition)
This protocol describes the conjugation of the sulfone moiety of this compound to a thiol-containing biomolecule, such as a protein with reduced cysteine residues.
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (if starting with disulfide bonds, e.g., TCEP or DTT)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10-50 fold molar excess of a reducing agent like TCEP or DTT for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Further purify the conjugate to separate molecules with different degrees of labeling using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), if necessary.[][13][14]
-
-
Characterization:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety of a pre-formed biomolecule-linker conjugate with an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (from section 3.1) in an appropriate buffer
-
Alkyne-containing molecule (e.g., a cytotoxic drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO or DMF
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the azide-functionalized biomolecule and a 1.5-5 fold molar excess of the alkyne-containing molecule.
-
Prepare a premix of CuSO₄ and THPTA. Add this to the reaction mixture to a final concentration of approximately 0.25 mM CuSO₄ and 1.25 mM THPTA.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final conjugate using methods described in section 3.1.3.
-
Characterize the final product as described in section 3.1.4.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide moiety with a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized biomolecule
-
Strained alkyne-containing molecule (e.g., DBCO-drug)
-
DMSO or DMF
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the strained alkyne-containing molecule in DMSO or DMF.
-
-
SPAAC Reaction:
-
To the solution of the azide-functionalized biomolecule, add a 1.5-3 fold molar excess of the strained alkyne-containing molecule.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the final conjugate using methods described in section 3.1.3.
-
Characterize the final product as described in section 3.1.4.
-
Experimental Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of synthesizing ADCs and PROTACs using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for PROTAC synthesis.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Azide-containing compounds can be potentially explosive, especially when heated or in the presence of certain metals, and should be handled with appropriate care.
Conclusion
This compound is a highly versatile and valuable linker for advanced bioconjugation applications. Its well-defined structure, bifunctional reactivity, and the beneficial properties of its PEG components make it an excellent choice for the development of sophisticated therapeutics like ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this powerful tool into their drug development and discovery pipelines. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final bioconjugate.
References
- 1. This compound | C15H31N3O8S | CID 119058264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 3. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenkemusa.com [jenkemusa.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. enovatia.com [enovatia.com]
- 16. Comprehensive characterization of monoclonal antibody by Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG3-Sulfone-PEG3-azide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-azide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a monomethylated polyethylene (B3416737) glycol (PEG) chain, a sulfone moiety, and a terminal azide (B81097) group, offers a versatile platform for the covalent linkage of biomolecules. The PEG component enhances aqueous solubility and biocompatibility while reducing immunogenicity. The sulfone group provides a stable linkage, and the azide functionality allows for highly specific and efficient "click" chemistry reactions. This guide provides a comprehensive overview of the structure, physicochemical properties, a detailed proposed synthesis protocol, and the applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a short PEG chain on either side of a central sulfone group. One terminus is capped with a methyl ether (m-PEG), while the other is functionalized with an azide group.
Chemical Formula: C15H31N3O8S[1]
Molecular Weight: 413.49 g/mol [1]
CAS Number: 1895922-76-5[1]
Synonyms:
-
1-(2-(2-azidoethoxy)ethoxy)-2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethanesulfonyl)ethoxy)ethane
-
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane
The presence of the PEG chains imparts hydrophilicity to the molecule, making it soluble in aqueous solutions and many organic solvents. The sulfone group is chemically stable, and the azide group is a versatile handle for bioorthogonal conjugation reactions.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H31N3O8S | [1] |
| Molecular Weight | 413.49 g/mol | [1] |
| CAS Number | 1895922-76-5 | [1] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Storage Conditions | -20°C, desiccated |
Proposed Synthesis of this compound
Synthetic Workflow Diagram
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Monomethylation of Triethylene Glycol
-
Reaction Setup: To a stirred solution of triethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen), slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Workup: Allow the reaction to proceed at room temperature overnight. Quench the reaction by the slow addition of water. Extract the product with dichloromethane (B109758) (DCM), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield m-PEG3-OH.
Step 2: Tosylation of m-PEG3-OH
-
Reaction Setup: Dissolve m-PEG3-OH (1 equivalent) in anhydrous pyridine and cool to 0 °C.
-
Reaction: Slowly add p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give m-PEG3-OTs.
Step 3: Thiolation of m-PEG3-OTs
-
Reaction Setup: Dissolve m-PEG3-OTs (1 equivalent) in ethanol.
-
Reaction: Add a solution of sodium hydrosulfide (B80085) (NaSH, 3 equivalents) in ethanol. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and extract with DCM. Dry the organic layer and concentrate to obtain m-PEG3-SH.
Step 4: Bromination of Triethylene Glycol
-
Reaction Setup: Cool triethylene glycol (1 equivalent) in an ice bath.
-
Reaction: Slowly add hydrobromic acid (48%, 2 equivalents). Heat the mixture at reflux for 24 hours.
-
Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, dry the organic layer, and concentrate to yield HO-PEG3-Br.
Step 5: Thioether Formation
-
Reaction Setup: To a solution of m-PEG3-SH (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) at 0 °C.
-
Reaction: Stir for 30 minutes, then add a solution of HO-PEG3-Br (1 equivalent) in THF. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water, extract with DCM, and purify by column chromatography to give m-PEG3-S-PEG3-OH.
Step 6: Oxidation to Sulfone
-
Reaction Setup: Dissolve m-PEG3-S-PEG3-OH (1 equivalent) in a mixture of DCM and methanol.
-
Reaction: Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) or Oxone® (2.5 equivalents) portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to yield m-PEG3-SO2-PEG3-OH.
Step 7: Tosylation of the Terminal Hydroxyl Group
-
Reaction Setup and Procedure: Follow the same procedure as in Step 2, using m-PEG3-SO2-PEG3-OH as the starting material to obtain m-PEG3-SO2-PEG3-OTs.
Step 8: Azidation
-
Reaction Setup: Dissolve m-PEG3-SO2-PEG3-OTs (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reaction: Add sodium azide (NaN3, 5 equivalents) and heat the mixture to 80-90 °C overnight.
-
Workup and Purification: Cool the reaction mixture, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final product, this compound.
Applications in Research and Drug Development
This compound is a valuable tool for researchers and drug development professionals due to its versatile reactivity.
PROTACs and Targeted Protein Degradation
A primary application of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.
"Click" Chemistry and Bioconjugation
The terminal azide group enables facile and highly specific conjugation to molecules containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of a wide range of moieties, including:
-
Fluorophores and imaging agents: For tracking and visualization of biomolecules.
-
Targeting ligands: Such as peptides, antibodies, or small molecules for targeted drug delivery.
-
Therapeutic agents: To create antibody-drug conjugates (ADCs) or other targeted therapies.
Logical Relationship Diagram
The following diagram illustrates the central role of this compound in bioconjugation.
Caption: Role of the linker in PROTAC formation via Click Chemistry.
Conclusion
This compound is a well-defined, heterobifunctional PEG linker with significant utility in modern drug discovery and chemical biology. Its combination of a hydrophilic PEG spacer, a stable sulfone linkage, and a versatile azide handle for click chemistry makes it an invaluable tool for the construction of complex bioconjugates, including PROTACs and ADCs. The proposed synthetic route provides a framework for its preparation, enabling researchers to access this important molecule for their specific applications. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the importance of versatile linkers like this compound is set to increase.
References
Technical Guide: m-PEG3-Sulfone-PEG3-azide as a Heterobifunctional Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties and applications of m-PEG3-Sulfone-PEG3-azide, a heterobifunctional crosslinker essential in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental properties of this compound are summarized below. This linker is characterized by two distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enabling the sequential conjugation of two different molecules.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₃₁N₃O₈S | [1][2] |
| Molecular Weight | ~413.5 g/mol | [1][2] |
| Exact Mass | 413.183 Da | [1] |
| CAS Number | 1895922-76-5 | [1][2] |
| Synonyms | 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane, mPEG3SulfonePEG3azide | [1] |
Chemical Structure and Reactivity
This compound is a bifunctional molecule designed for advanced bioconjugation strategies. Its structure consists of a central hydrophilic PEG spacer flanked by a sulfone group and an azide (B81097) group. This distinct functionality allows for a two-step conjugation process.
The diagram below illustrates the bifunctional nature of the linker and its respective reaction partners.
Caption: Bifunctional reactivity of this compound.
The key reactive features are:
-
Sulfone Group : This moiety serves as a Michael acceptor and can react with thiol groups, such as those from cysteine residues in proteins and antibodies, to form stable thioether bonds. This reaction is particularly useful for site-specific antibody conjugation, especially when targeting engineered cysteines or reduced interchain disulfides.[3][4][5]
-
Azide Group : The terminal azide is a versatile functional group for "click chemistry." It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN), forming a stable triazole linkage.[1][6][7]
The polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is highly beneficial for biological applications.[2]
Experimental Protocols
Stage 1: Conjugation of the Linker to a Thiol-Containing Antibody
This protocol outlines the site-specific conjugation of the this compound linker to an antibody via engineered or reduced cysteine residues.
Materials:
-
Thiolated monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound (CAS 1895922-76-5).
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer (e.g., PBS with 5 mM EDTA).
-
Desalting columns (e.g., PD-10) for purification.
Procedure:
-
Antibody Preparation : If starting with native disulfide bonds, selectively reduce the interchain disulfides using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The molar ratio of TCEP to mAb must be optimized to achieve the desired number of free thiols per antibody. This reaction is typically performed at room temperature for 1-2 hours.
-
Linker Preparation : Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the linker solution to the thiolated antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubation : Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purification : Remove the excess, unreacted linker from the azide-functionalized antibody (mAb-azide) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization : Characterize the resulting mAb-azide conjugate to determine the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
Stage 2: "Click" Conjugation of an Alkyne-Modified Payload
This protocol describes the attachment of an alkyne-containing cytotoxic drug or probe to the azide-functionalized antibody.
Materials:
-
Purified mAb-azide conjugate.
-
Alkyne-modified payload (e.g., alkyne-drug).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent for Cu(I) generation, such as sodium ascorbate (B8700270).
-
A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect the antibody.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Payload Preparation : Prepare a stock solution of the alkyne-payload in DMSO.
-
Catalyst Preparation : Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in a suitable buffer.
-
Click Reaction : In a reaction vessel, combine the purified mAb-azide with a 3- to 10-fold molar excess of the alkyne-payload.
-
Initiation : Add the catalyst components to the reaction mixture. A typical order of addition is the copper ligand (THPTA), followed by CuSO₄, and finally sodium ascorbate to initiate the reaction. The final concentrations should be optimized but are often in the range of 0.1-1 mM for the catalyst.
-
Incubation : Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.
-
Purification : Purify the final ADC from excess payload and catalyst components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Final Characterization : Analyze the final ADC for purity, aggregation, and final DAR using SEC, HIC, and mass spectrometry.
Application Workflow: ADC Synthesis
The synthesis of an antibody-drug conjugate using this compound is a sequential, two-stage process that leverages the orthogonal reactivity of its functional groups. The workflow ensures a controlled and site-specific conjugation, leading to a homogeneous ADC product.
Caption: Experimental workflow for ADC synthesis.
References
- 1. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 2. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG3-Sulfone-PEG3-azide (CAS No. 1895922-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-azide is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its unique architecture, featuring a sulfone group for thiol-reactive conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) for "click chemistry," makes it a versatile tool for creating complex biomolecular constructs. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.
This linker is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise and stable linkage of different molecular entities is paramount.[1][2] The sulfone moiety offers a stable alternative to maleimides for thiol conjugation, while the azide group allows for efficient and bioorthogonal ligation to alkyne-modified molecules.[3][4]
Physicochemical and Technical Data
The properties of this compound are summarized in the table below, providing key data for its handling and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1895922-76-5 | [1] |
| Molecular Formula | C15H31N3O8S | [1] |
| Molecular Weight | 413.49 g/mol | [1] |
| Appearance | Typically exists as a solid at room temperature | [1] |
| Purity | ≥95% | [5] |
| Storage Conditions | -20°C for long-term storage | [6] |
| Solubility | Soluble in DMSO, DMF, and water | [1] |
Core Applications and Reaction Mechanisms
This compound is a bifunctional linker enabling two distinct and sequential conjugation reactions. This dual reactivity is central to its utility in constructing complex biomolecules.
Thiol-Reactive Conjugation via Michael Addition
The sulfone group serves as a Michael acceptor, reacting with thiol groups, such as those found in the side chains of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond. The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[6]
Azide-Alkyne Cycloaddition ("Click Chemistry")
The terminal azide group allows for covalent modification through "click chemistry." This can be achieved via two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between the terminal azide and a terminal alkyne in the presence of a copper(I) catalyst, forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole. This method is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the two key reactions involving this compound. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Conjugation to a Cysteine-Containing Peptide (Thiol-Sulfone Reaction)
This protocol outlines the reaction of the sulfone moiety of the linker with a thiol group on a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol, such as N-acetylcysteine, can be added in excess.
-
Purification: Purify the resulting peptide-PEG-azide conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess linker and unreacted peptide.
-
Analysis: Characterize the conjugate by LC-MS to confirm the molecular weight and assess the purity.[7][8]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the azide-functionalized peptide (from Protocol 1) and a DBCO-containing molecule.
Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
DBCO-containing molecule (e.g., a fluorescent dye, a small molecule drug)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Dissolve the purified azide-functionalized peptide in the reaction buffer. Dissolve the DBCO-containing molecule in DMSO or DMF to create a stock solution.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-containing molecule to the solution of the azide-functionalized peptide.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final bioconjugate using an appropriate chromatographic method to remove any unreacted starting materials.
-
Analysis: Characterize the final product by LC-MS and other relevant analytical techniques to confirm its identity, purity, and concentration.
Quantitative Data Summary
The stability of the thioether linkage formed from the sulfone-thiol reaction is a key advantage of this linker. Studies comparing mono-sulfone-PEG conjugates to the more common maleimide-PEG conjugates have demonstrated significantly enhanced stability.
| Parameter | Maleimide-PEG Conjugate | Mono-Sulfone-PEG Conjugate | Reference |
| Stability in 1 mM Glutathione (7 days at 37°C) | ~70% conjugation retained | >95% conjugation retained | [9] |
| Stability in Human Plasma (72 hours) | ~20% of Fc-S396C conjugate remained | Significantly more stable than maleimide (B117702) conjugate | [10] |
| Deconjugation in pH 7.5 Phosphate Buffer (12 days) | ~40% deconjugation | ~20% deconjugation (non-reduced) | [9] |
These data highlight that conjugates formed with a sulfone linker exhibit greater stability, particularly in the presence of competing thiols like glutathione, which is abundant in the intracellular environment. This enhanced stability is crucial for applications such as ADCs, ensuring that the payload remains attached to the antibody until it reaches its target.[9][11]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key reactions and a typical experimental workflow for the use of this compound.
Caption: Thiol-Sulfone Conjugation Reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Bioconjugation Workflow using this compound.
References
- 1. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 7. Multistage fragmentation (MS3) detection enhances quantitative sensitivity and accuracy for LC-MS analysis of serum steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. | Semantic Scholar [semanticscholar.org]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of m-PEG3-Sulfone-PEG3-azide: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of bifunctional linkers like m-PEG3-Sulfone-PEG3-azide is paramount for successful bioconjugation, the development of antibody-drug conjugates (ADCs), and the formulation of PROTACs (PROteolysis TArgeting Chimeras). This technical guide provides a comprehensive overview of the solubility of this compound in two commonly used solvents, Dimethyl Sulfoxide (DMSO) and water, supported by physicochemical properties and a general experimental protocol for solubility determination.
Physicochemical Properties
A fundamental understanding of the molecule's properties provides insights into its expected solubility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₁N₃O₈S | [1] |
| Molecular Weight | 413.49 g/mol | [1] |
| XLogP3 | -0.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 10 | [1] |
The negative XLogP3 value suggests a degree of hydrophilicity, which is consistent with the presence of the polyethylene (B3416737) glycol (PEG) chains. The numerous hydrogen bond acceptors also indicate potential for interaction with polar solvents like water.
Solubility Profile
In Dimethyl Sulfoxide (DMSO):
Multiple sources indicate that this compound is soluble in DMSO.[1] This is a common characteristic for many organic molecules used in biomedical research. Suppliers of similar bifunctional PEG linkers often recommend preparing stock solutions in anhydrous DMSO or DMF (dimethylformamide).[3] For most applications, dissolving the compound in DMSO is the recommended first step.[1]
In Water:
The presence of the hydrophilic PEG linker is explicitly stated to increase the water solubility of the compound in aqueous media.[4][5] PEG linkers are well-known for their ability to enhance the aqueous solubility of conjugated molecules.[6][][8] While it is expected to be water-soluble, the precise limit of its solubility is not documented. For applications requiring an aqueous solution, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution in the desired aqueous buffer.
Experimental Protocol: Solubility Determination
To ascertain the quantitative solubility of this compound in a specific buffer or solvent system, the following general protocol can be employed.
Objective: To determine the saturation solubility of this compound in a chosen solvent (e.g., Phosphate-Buffered Saline [PBS] or water).
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO, Water, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Micro-centrifuge tubes
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.
-
Serial Dilution: Create a series of dilutions of the stock solution with the test solvent (e.g., water or PBS) to generate a standard curve.
-
Equilibration: Add an excess amount of the solid this compound to a known volume of the test solvent in a micro-centrifuge tube.
-
Saturation: Vortex the tube vigorously for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached and the solution is saturated.
-
Separation: Centrifuge the saturated solution at high speed to pellet the undissolved solute.
-
Quantification: Carefully collect the supernatant and analyze its concentration using a suitable analytical method. Given the lack of a strong chromophore, an HPLC-based method (e.g., with an evaporative light scattering detector) or a derivatization approach to introduce a UV-active moiety might be necessary.
-
Calculation: Determine the concentration of the dissolved solute in the supernatant from the standard curve. This concentration represents the solubility of the compound in the tested solvent under the specified conditions.
Logical Workflow for Bioconjugation
The primary application of this compound is in bioconjugation, leveraging its dual functional groups: a sulfone for reaction with thiols and an azide (B81097) for "click chemistry." The following diagram illustrates a typical workflow.
References
- 1. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 2. This compound | C15H31N3O8S | CID 119058264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to the Stability and Storage of m-PEG3-Sulfone-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, m-PEG3-Sulfone-PEG3-azide. The information is curated for researchers and professionals in drug development and bioconjugation, focusing on data-driven insights and practical experimental protocols.
Chemical Structure and Functional Moieties
This compound is a heterobifunctional linker featuring three key chemical moieties: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG), a sulfone group, and a terminal azide (B81097) group. The hydrophilic PEG chains enhance the solubility of the molecule in aqueous media.[1][2][3] The sulfone group serves as a reactive handle for Michael addition reactions, typically with thiol groups from cysteine residues in proteins.[1][2] The azide group is a versatile functional group for "click chemistry," enabling efficient and specific ligation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5][6]
Recommended Storage and Handling
Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are recommended based on supplier datasheets and the known stability of its functional groups.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid/Powder | -20°C | Up to 3 years | Store in a desiccated environment, protected from light.[7][] |
| 4°C | Up to 2 years | Store in a desiccated environment, protected from light.[7] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7][9] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7][9] | |
| Shipping | Ambient | Short-term | Stable for a few days during standard shipping.[7][10] |
Stability Profile
The overall stability of this compound is governed by the individual stability of the PEG backbone, the sulfone moiety, and the azide terminus.
Polyethylene Glycol (PEG) Backbone
The PEG backbone is generally considered to be chemically robust and biocompatible, exhibiting high solubility and chemical durability.[9] The ether linkages within the PEG chain are stable under most bioconjugation conditions but can be susceptible to oxidative degradation over extended periods, particularly in the presence of transition metal ions.
Sulfone Moiety
The sulfone group in this linker is a key functional element for conjugation. When compared to more traditional maleimide-based linkers for thiol conjugation, sulfone-based linkers form significantly more stable thioether bonds.[2]
-
Enhanced Conjugate Stability: Studies have demonstrated that mono-sulfone-PEG conjugates exhibit superior stability over maleimide-PEG conjugates, especially in the presence of competing thiols like glutathione (B108866) (GSH).[11][12] For instance, a mono-sulfone-PEG conjugate retained over 95% of its conjugation after 7 days at 37°C with 1 mM GSH, while a maleimide-PEG conjugate retained less than 70% under similar conditions.[11][12] This enhanced stability is attributed to the reduced susceptibility of the resulting thioether bond to retro-Michael reactions.[11]
Azide Moiety
The azide functional group is generally stable under typical storage and handling conditions.[9]
-
Chemical Compatibility: It is largely unreactive towards common biological functional groups, which makes it ideal for bioorthogonal "click" chemistry reactions.[5]
-
Handling Precautions: While the azide group in PEG linkers is considered stable, it is important to handle azide-containing compounds with care, especially at high concentrations, as organic azides can be energetic.[9] It is also recommended to avoid conditions with strong reducing agents (e.g., DTT, TCEP) unless reduction to an amine is the desired outcome.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for designing stability studies and interpreting results. For the unreacted linker, degradation could theoretically occur at the sulfone group or within the PEG chain.
Caption: Potential degradation pathways for the this compound linker.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions and analyzing its purity and integrity over time using appropriate analytical techniques.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, water).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the linker in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the linker in 0.1 M NaOH at 60°C.
-
Oxidation: Incubate the linker in 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at 60°C.
-
Photostability: Expose the solid compound or a solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the pH of acidic and basic samples before analysis by HPLC-UV and LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the linker and monitor its degradation over time.
-
Method: A reverse-phase HPLC (RP-HPLC) method is typically suitable.
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be a good starting point.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) as the PEG and sulfone moieties lack strong chromophores. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for more sensitive detection.
-
Data Analysis: Stability is assessed by calculating the percentage of the parent compound remaining at each time point relative to the initial time point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the molecular weights of the parent linker and any degradation products.
-
Method: Utilize the same chromatographic conditions as the HPLC method, with the eluent directed into a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Data Analysis: Extract ion chromatograms for the expected mass of the parent compound (C₁₅H₃₁N₃O₈S, MW: 413.49 g/mol ) and search for new masses that appear under stress conditions to elucidate degradation pathways.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the linker and characterize its purity. ¹H NMR is a powerful tool for characterizing PEG-containing molecules.
-
Method:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Analysis: The characteristic signals of the PEG backbone (typically a large peak around 3.6 ppm) can be integrated and compared to signals from the terminal methoxy (B1213986) and azide-adjacent protons to confirm the structure and assess purity.[7][13]
-
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
role of PEG3 linker in m-PEG3-Sulfone-PEG3-azide
An In-Depth Technical Guide to the Role of the m-PEG3-Sulfone-PEG3-azide Linker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound is a specialized, monofunctional linker designed for advanced bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique structure, comprising two triethylene glycol (PEG3) units, a central sulfone group, and a terminal azide (B81097), imparts a specific set of physicochemical properties crucial for the efficacy and stability of the final conjugate. The PEG3 moieties enhance aqueous solubility, improve pharmacokinetic profiles, and provide a flexible spatial separation between conjugated molecules.[4][5] The central sulfone group is a key structural feature, contributing to the linker's stability and polarity.[6][7] The terminal azide group serves as a highly specific and efficient reactive handle for bioorthogonal "click chemistry," enabling covalent attachment to alkyne-modified molecules with high yield and specificity.[8][9] This guide provides a comprehensive analysis of each component's role, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Components and Their Respective Roles
The architecture of this compound is meticulously designed to offer a superior combination of stability, solubility, and reactive specificity. The "m" in the name signifies a methoxy (B1213986) group, which caps (B75204) one end of the molecule, rendering it non-reactive. The molecule's functionality is therefore directed by the terminal azide group.
Polyethylene Glycol (PEG3) Moieties: The Hydrophilic Spacers
The linker contains two short, discrete PEG units, each consisting of three ethylene (B1197577) oxide repeats. These PEG chains are fundamental to the linker's function and confer several advantages:
-
Enhanced Hydrophilicity and Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the linker and any hydrophobic molecules it is conjugated to.[4] This property is critical for preventing aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs).[10]
-
Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of therapeutics.[11][] The hydrophilic PEG chains create a hydration shell around the conjugate, which can increase its hydrodynamic radius, thereby reducing renal clearance and extending circulation half-life.[11]
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity.[] It can mask epitopes on a conjugated protein or payload, reducing the likelihood of an immune response.[]
-
Flexible Spacer: The PEG chains act as flexible spacers, providing optimal spatial separation between the two conjugated entities (e.g., an antibody and a cytotoxic drug). This separation minimizes steric hindrance and helps ensure that the biological activity of the antibody is preserved.[14]
Central Sulfone Group: The Stability Core
Positioned between the two PEG3 units, the sulfone group (R-S(=O)₂-R') is a key structural element. In this linker, it is a chemically stable ethylsulfone integrated into the backbone, not a reactive handle for conjugation.[15] Its primary roles are:
-
Enhanced Stability: Sulfones are highly stable functional groups resistant to enzymatic and chemical degradation under physiological conditions.[6][7] Studies comparing sulfone-based linkers to more traditional maleimide-based linkers for thiol conjugation have shown that sulfone linkages offer superior stability in human plasma by preventing thioether exchange with serum proteins like albumin.[7][16][17] This enhanced stability prevents premature drug release, a critical factor for the safety and efficacy of ADCs.[18]
-
Increased Polarity: The sulfone group is strongly polar and electron-withdrawing, which contributes to the overall hydrophilicity of the linker and helps to further improve the solubility of hydrophobic payloads.[5]
Terminal Azide Group: The Bioorthogonal Handle
The terminal azide group (-N₃) provides the sole point of covalent attachment for the linker. Its function is exclusively for "click chemistry," a class of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1][8][19]
-
High Specificity: The azide group is largely inert to the functional groups typically found in biological systems, ensuring that the conjugation reaction occurs only with its specific reaction partner, an alkyne.[9]
-
Efficient Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common click reaction used with this linker. It proceeds with high yields under aqueous conditions, at room temperature, and across a wide pH range.[20]
-
Stable Triazole Linkage: The reaction between an azide and an alkyne forms a highly stable triazole ring, ensuring a permanent and robust connection between the linker and the target molecule.[20]
Data Presentation: Physicochemical Properties and Stability
Quantitative data underscores the advantages of utilizing linkers with the properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₃₁N₃O₈S | [15] |
| Molecular Weight | 413.49 g/mol | [2] |
| LogP | -0.4 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
| Rotatable Bond Count | 21 | [2] |
LogP is a measure of lipophilicity; a negative value indicates hydrophilicity.
Table 2: Comparative Stability of Sulfone vs. Maleimide Conjugates in the Presence of a Competing Thiol
| Linker Chemistry | Conjugate | Incubation Conditions | % Conjugation Remaining | Source |
|---|---|---|---|---|
| Mono-sulfone-PEG | αAla19Cys hemoglobin | 37°C, 7 days, 1 mM glutathione | > 90% | [16] |
| Maleimide-PEG | αAla19Cys hemoglobin | 37°C, 7 days, 1 mM glutathione | < 70% | [16] |
This data highlights the superior stability of sulfone-based linkages in a physiologically relevant environment, reducing the risk of premature payload deconjugation.
Experimental Protocols and Workflows
The primary application of this compound is its conjugation to an alkyne-modified molecule via CuAAC.
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide-linker to an alkyne-functionalized protein or small molecule. Optimization may be required for specific substrates.
Materials:
-
Alkyne-functionalized molecule (e.g., protein, payload)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in H₂O)
-
Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in H₂O, freshly prepared)
-
Reaction Buffer: Sodium Phosphate buffer (100 mM, pH 7.0) or other non-coordinating buffer. Avoid Tris buffers.
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL for a protein).
-
Dissolve this compound in a compatible solvent (e.g., DMSO or H₂O) to prepare a concentrated stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the alkyne-functionalized molecule.
-
Add the this compound stock solution to achieve a final molar excess of 2-10 equivalents relative to the alkyne.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is recommended to stabilize the Cu(I) ion.[21] Vortex briefly.
-
Add the catalyst premix to the reaction mixture. Recommended final concentrations are 50-250 µM for CuSO₄ and 250-1250 µM for THPTA.[22]
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typically sufficient.[22]
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC) for proteins or Reverse-Phase HPLC for small molecules, to remove excess linker and reaction components.
-
Visualizations: Structures and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C15H31N3O8S | CID 119058264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. This compound [myskinrecipes.com]
- 20. benchchem.com [benchchem.com]
- 21. static.igem.wiki [static.igem.wiki]
- 22. jenabioscience.com [jenabioscience.com]
The Role of the Sulfone Group in Bioconjugation Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the sulfone group's function in bioconjugation linkers, emphasizing its chemical properties, reactivity, and applications, particularly in the development of stable and effective biotherapeutics like antibody-drug conjugates (ADCs).
Introduction: The Quest for Stability in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting the biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug) is a critical component that dictates the conjugate's stability, efficacy, and safety. Historically, maleimide-based linkers have been the standard for targeting cysteine residues. However, the resulting thioether bond is often susceptible to retro-Michael addition and exchange with other thiols in vivo, such as albumin, leading to premature drug release and off-target toxicity.[1][2][3] This instability has driven the search for alternative chemistries, with sulfone-based linkers emerging as a powerful solution.
Core Chemistry and Reaction Mechanism of Sulfone Linkers
The utility of the sulfone group in bioconjugation is primarily centered on its manifestation as a vinyl sulfone. The powerful electron-withdrawing nature of the sulfonyl group activates the adjacent vinyl group, making it an excellent Michael acceptor for nucleophiles like the thiol group of a cysteine residue.[4]
The reaction proceeds via a Michael-type addition, forming a highly stable and irreversible thioether linkage.[4] This reaction is highly selective for cysteine residues under physiological pH conditions.[4] The reaction rate generally increases with pH, corresponding to the higher concentration of the more nucleophilic thiolate anion.[4] While reactions with amines are possible at higher pH (around 9), selectivity for thiols can be maintained through careful control of reaction conditions.[5][6][7]
Superior Stability of Sulfone-Based Conjugates
The primary advantage of sulfone linkers over traditional maleimide (B117702) linkers is the exceptional stability of the resulting conjugate. Maleimide-thiol adducts can undergo a retro-Michael reaction, leading to cleavage of the linker and payload. Furthermore, they are susceptible to thioether exchange with abundant serum proteins like albumin.[2][8] In contrast, the thioether bond formed with a vinyl sulfone is highly stable and considered irreversible, preventing premature drug release.[1][4]
Several studies have demonstrated this enhanced stability. For instance, a phenyloxadiazole sulfone linker used to prepare trastuzumab (Herceptin®) conjugates showed improved stability in human plasma compared to its maleimide counterpart.[8][9] While a maleimide conjugate readily underwent thioether exchange with albumin, the sulfone conjugate's stability extended significantly longer.[9] This enhanced stability is crucial for ADCs, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby increasing the therapeutic window and reducing systemic toxicity.[10]
Quantitative Data Summary
The choice of linker chemistry significantly impacts reaction efficiency and conjugate stability. The following tables summarize comparative data between sulfone-based linkers and other common thiol-reactive chemistries.
Table 1: Comparative Reaction Conditions and Efficiency
| Linker Chemistry | Typical pH | Temperature | Reaction Time | Efficiency | Notes |
|---|---|---|---|---|---|
| Vinyl Sulfone | 7.0 - 9.0 | Room Temp | 2 - 24 hours | >90% | Reaction rate increases with pH.[1][4] |
| N-Alkyl Maleimide | 6.5 - 7.5 | Room Temp | 1 - 2 hours | >90% | Faster reaction kinetics compared to vinyl sulfones.[1] |
| N-Aryl Maleimide | 7.4 | Room Temp | < 1 hour | >90% | Faster than N-alkyl maleimides.[1] |
Table 2: Comparative Conjugate Stability
| Linker Chemistry | Bond Type | Stability | Key Characteristics |
|---|---|---|---|
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond, not prone to retro-Michael addition.[1][4] |
| N-Alkyl Maleimide | Thioether | Moderate | Susceptible to retro-Michael addition and thioether exchange with other thiols (e.g., albumin).[1] |
| N-Aryl Maleimide | Thioether | High | Resulting ring-opened structure after hydrolysis is more stable and prevents retro-Michael addition.[1] |
| Bis-sulfone (re-bridging) | Thioether | High | Can be used to re-bridge disulfide bonds, maintaining antibody structure.[11][12] |
Applications in Drug Development
The robust and selective nature of sulfone chemistry makes it highly suitable for the development of advanced biotherapeutics.
-
Antibody-Drug Conjugates (ADCs): This is the most prominent application. The high stability of the sulfone linkage in plasma is critical for ADCs, ensuring that the potent cytotoxic payload is delivered specifically to tumor cells, thereby minimizing off-target toxicity and improving the therapeutic index.[4][10]
-
Radiopharmaceuticals: Vinyl sulfone-based chelators have been used to label antibodies with radioisotopes for diagnostic imaging and therapy. These conjugates exhibit high in vivo stability and favorable biodistribution profiles.[3]
-
PEGylation: PEG-mono-sulfone reagents have been developed as an alternative to PEG-maleimide for increasing the half-life of protein therapeutics. The resulting conjugates demonstrate greater stability and resistance to deconjugation.[13]
-
Immobilization and Surface Chemistry: The vinyl sulfone group is a versatile tool for immobilizing biomolecules, such as carbohydrates and proteins, onto solid supports for various research and diagnostic applications.[5][14]
Detailed Experimental Protocols
The following provides a general methodology for the conjugation of a vinyl sulfone-containing linker to a protein with available cysteine residues.
Protocol: Cysteine-Specific Protein Conjugation using a Vinyl Sulfone Linker
1. Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Vinyl sulfone linker reagent, dissolved in a compatible organic solvent (e.g., DMSO, DMF)
-
Reducing agent (if needed, e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Buffer exchange/desalting column (e.g., PD-10) or dialysis equipment
-
Reaction vessels and standard laboratory equipment
2. Experimental Workflow:
3. Detailed Procedure:
-
Protein Preparation (if reducing disulfide bonds):
-
To generate free thiols from native disulfide bonds, incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.[4]
-
Remove the excess reducing agent via buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. This step is critical to prevent the reducing agent from reacting with the linker.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the vinyl sulfone linker in an organic solvent like DMSO.
-
Add the vinyl sulfone reagent to the protein solution. A 5-20 fold molar excess of linker over protein is typically used.[4]
-
Ensure the final concentration of the organic solvent is low (<10% v/v) to avoid protein denaturation.[4]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[4] Reaction time and temperature may need optimization depending on the specific protein and linker.
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess vinyl sulfone reagent.
-
Remove unreacted linker and byproducts by buffer exchange, dialysis, or chromatography (e.g., size-exclusion or affinity chromatography).
-
-
Analysis:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation using techniques such as Mass Spectrometry (MS), SDS-PAGE, and Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Conclusion
Sulfone-based linkers, particularly vinyl sulfones, represent a significant advancement in bioconjugation chemistry. Their ability to form stable, irreversible thioether bonds with cysteine residues directly addresses the primary limitation of maleimide-based reagents. This enhanced stability is paramount for the development of safer and more effective therapeutics, especially ADCs, where ensuring the payload remains attached until it reaches its target is critical for success. The favorable reaction kinetics and high selectivity make sulfone chemistry a vital and powerful tool for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new reagent for stable thiol-specific conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Central Role of the Linker in PROTAC Technology
An in-depth technical guide to understanding PROTAC® linkers and their components for researchers, scientists, and drug development professionals.
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the body's own cellular disposal system.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a specific Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6][7][8]
Upon entering a cell, the PROTAC molecule forms a ternary complex, bringing the target protein and the E3 ligase into close proximity.[5][] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[][10] While the two ligands determine which proteins are brought together, the linker is far from a passive spacer. It has become increasingly clear that the linker's length, composition, and rigidity are critical factors that dictate the efficacy, selectivity, and drug-like properties of the entire molecule.[1][3][7][8] This guide provides a detailed exploration of the PROTAC linker, its components, design principles, and the experimental methods used for its characterization.
Core Components of a PROTAC Molecule
A functional PROTAC is a finely tuned assembly of three key elements:
-
Protein of Interest (POI) Ligand (The "Warhead"): This component provides specificity, binding directly to the disease-causing protein intended for degradation. The affinity and selectivity of this ligand are crucial for ensuring the PROTAC acts only on the desired target.[]
-
E3 Ubiquitin Ligase Ligand (The "Anchor"): This ligand recruits a component of the ubiquitin-proteasome system (UPS).[12] While over 600 E3 ligases exist in the human body, a small number have been predominantly used in PROTAC design due to the availability of well-characterized small molecule ligands.[13] The most common E3 ligases hijacked are Cereblon (CRBN), Von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[5][6]
-
The Linker: The chemical tether connecting the warhead and the anchor. The linker's structure directly influences the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[] It also plays a major role in the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3][15]
A Deep Dive into "Linkerology": The Science of PROTAC Linkers
The study of the linker, or "linkerology," has become a central focus of PROTAC development. An optimal linker must correctly orient the two bound proteins to facilitate the ubiquitin transfer while also conferring favorable drug-like properties to a molecule that is often large and complex.[8][15]
Classification and Properties of Linkers
PROTAC linkers are generally classified based on their flexibility and chemical composition.[][15]
-
Flexible Linkers: These are the most common types, especially in early-stage development, due to their synthetic accessibility.[][15]
-
Alkyl Chains: These simple hydrocarbon chains are synthetically straightforward and offer significant conformational flexibility.[3][15] However, they are hydrophobic, which can decrease solubility but may enhance cell permeability.[4][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the hydrophilicity and aqueous solubility of PROTACs.[3][4][15] The repeating ethylene (B1197577) glycol units can also engage in hydrogen bonding.[15]
-
-
Rigid Linkers: These linkers introduce conformational constraints, which can reduce the entropic penalty upon ternary complex formation and lock the PROTAC into a more bioactive conformation.[][17]
-
Cycloalkane-Based: Incorporating structures like piperazine, piperidine, or cyclohexane (B81311) adds rigidity and can improve metabolic stability and water solubility.[4][]
-
Triazole-Containing: Often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," the resulting triazole moiety is metabolically stable and provides a rigid connection.[4][]
-
-
"Smart" Linkers: This emerging class includes linkers with specific functionalities, such as photoswitchable elements (e.g., azobenzene) that allow for external control over PROTAC activity.[]
Key Linker Design Principles
The design of a PROTAC linker is an empirical process that involves optimizing several key parameters:
-
Length: The linker must be long enough to avoid steric clashes between the POI and E3 ligase, but short enough to ensure they are in close proximity for efficient ubiquitin transfer.[8] The optimal length is highly dependent on the specific POI-ligand and E3-ligase pair and must be determined on a case-by-case basis.[1] For example, one study found the optimal linker length for an estrogen receptor (ER)-α targeting PROTAC to be 16 atoms.[1]
-
Composition and Physicochemical Properties: The chemical makeup of the linker profoundly impacts the PROTAC's drug-like properties.[3] Incorporating polar groups (ethers, amides) can increase solubility, while more lipophilic groups can enhance cell permeability.[15] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, non-polar shape to cross the cell membrane before extending into a more polar conformation in the aqueous cytoplasm.[15]
-
Attachment Points (Exit Vectors): The points where the linker connects to the warhead and anchor ligands are critical.[] The exit vector must be chosen at a position that does not disrupt the ligand's binding to its target protein. Ideally, the linker is attached to a solvent-exposed region of the ligand.[]
-
Rigidity vs. Flexibility: A flexible linker allows the PROTAC to adopt multiple orientations, increasing the chance of forming a productive ternary complex.[15] However, high flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[15] Conversely, a rigid linker can pre-organize the molecule in an optimal conformation for binding but requires more precise design.[]
Data Presentation: Linker Components and Their Impact
Summarizing the vast design space of PROTAC linkers requires a structured approach. The following tables provide a clear comparison of common linker types and their influence on overall PROTAC performance.
Table 1: Common PROTAC Linker Components and Their Properties
| Linker Type | Primary Components | Flexibility | Polarity | Key Advantages | Key Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbons | High | Low (Hydrophobic) | Synthetically accessible; can improve cell permeability.[4][15][] | Poor aqueous solubility; can be susceptible to metabolism.[4][15] |
| PEG Chains | Repeating ethylene glycol units | High | High (Hydrophilic) | Improves aqueous solubility; good biocompatibility.[4][15] | May have reduced metabolic stability; can be more costly to synthesize.[4] |
| Cycloalkane | Piperazine, piperidine, cyclohexane | Low (Rigid) | Moderate | Enhances rigidity, metabolic stability, and water solubility.[4][] | More complex synthesis compared to flexible linkers. |
| Triazole | 1,2,3-Triazole ring | Low (Rigid) | Moderate | Metabolically stable; easily synthesized via "click chemistry".[4][] | Can alter the geometry and electronic properties of the linker. |
Table 2: Impact of Linker Properties on PROTAC Performance
| Linker Characteristic | Effect on Ternary Complex Stability | Effect on Degradation Efficacy (DC₅₀) | Effect on Cell Permeability | Effect on Solubility |
| Increased Length | System-dependent; an optimal length exists for positive cooperativity.[8][15] | Optimal length leads to lower DC₅₀; too short or too long is ineffective.[8] | Generally decreases with size, but complex relationship. | Can decrease due to increased molecular weight. |
| PEG Composition | Can facilitate formation through flexibility and H-bonding.[15] | Can improve efficacy by enhancing solubility and cell exposure. | Can decrease due to higher polarity (TPSA).[] | Increases.[4] |
| Alkyl Composition | Can be driven by hydrophobic interactions within the complex. | Can improve efficacy by enhancing permeability. | Increases due to higher lipophilicity.[] | Decreases.[4] |
| Increased Rigidity | Can increase stability by reducing the entropic penalty of binding.[][15] | Can lead to highly potent degraders if the conformation is optimal.[17] | Can improve if it promotes a membrane-permeable conformation. | Can improve by incorporating polar rigid groups like piperazine.[17] |
Experimental Protocols for Linker Characterization
The development of an effective PROTAC is an iterative process of design, synthesis, and testing.[] The following are key experimental protocols used to evaluate PROTACs, with a focus on the linker's role.
PROTAC Synthesis and Linker Conjugation
The assembly of a PROTAC molecule hinges on the chemical reactions used to attach the linker to the two ligands.
-
General Strategy: A modular approach is often used where the E3 ligase ligand and POI ligand are synthesized with reactive handles ("exit vectors"). The bifunctional linker is then coupled to each ligand.
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and popular method.[] This reaction allows for the rapid synthesis of PROTAC libraries by reacting an azide-functionalized ligand with an alkyne-functionalized linker (or vice-versa).[3][20] Its reliability and mild reaction conditions make it ideal for creating diverse linkers to screen for optimal length and composition.[][20]
-
Other Common Reactions: Standard amide bond couplings, nucleophilic substitutions, and Staudinger ligations are also frequently employed to connect the linker components.[]
Ternary Complex Formation Assays
Quantifying the formation of the POI-PROTAC-E3 ligase ternary complex is crucial, as this is the key event preceding degradation.
-
Methodology: Biophysical techniques are used to measure the binding affinity and cooperativity of the complex.
-
AlphaScreen (Amplified Luminescent Proximity Homestead Assay): This bead-based assay uses donor and acceptor beads coated with antibodies or tags for the POI and E3 ligase. When the ternary complex forms, the beads are brought into proximity, generating a detectable light signal. It is a powerful tool for determining the stability of the ternary complex.[20]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, this method measures the proximity of fluorescently labeled POI and E3 ligase. Formation of the ternary complex brings the fluorophores close enough for energy transfer to occur.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to one protein, and then the subsequent binding of the second protein to form the ternary complex.
-
Cellular Degradation Assays
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein within a cellular environment.
-
Experimental Workflow:
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with varying concentrations of the PROTAC molecule for a specific duration.
-
Cell Lysis: The cells are harvested and lysed to release their protein content.
-
Protein Quantification: The amount of the target protein remaining is quantified.
-
Western Blotting: This is the most common method. The protein lysate is separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI. The band intensity corresponds to the amount of protein.
-
In-Cell Western / High-Content Imaging: These are higher-throughput methods that quantify protein levels directly in fixed cells using fluorescently labeled antibodies.
-
-
Data Analysis: The results are used to calculate key degradation parameters:
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
-
-
Visualizing Core Concepts in PROTAC Linker Design
Diagrams generated using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in PROTAC science.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: An iterative experimental workflow for the optimization of PROTAC linkers.
Caption: Logical relationships between PROTAC linker properties and degradation efficacy.
Conclusion and Future Outlook
The linker is a critical and multifaceted component of any PROTAC molecule.[15] The historical view of the linker as a simple, passive tether has been replaced by the understanding that its rational design is essential for achieving potent and selective protein degradation with favorable drug-like properties. The field is rapidly moving from a "trial and error" approach to a more informed, rational design process.[3][7] This shift is being driven by advances in structural biology, such as X-ray crystallography and cryo-EM, and the increasing use of computational modeling and molecular dynamics simulations to predict the behavior of the ternary complex.[3][21][22] As our understanding of "linkerology" deepens, the continued exploration of novel linker chemistries and design strategies will be paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Ligands for Target Protein for PROTAC - CD Bioparticles [cd-bioparticles.net]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 15. chempep.com [chempep.com]
- 17. researchgate.net [researchgate.net]
- 20. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing m-PEG3-Sulfone-PEG3-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their ability to enhance solubility and provide conformational flexibility.[3] This application note details the use of m-PEG3-Sulfone-PEG3-azide , a hydrophilic and flexible linker, in the synthesis of PROTACs. The presence of an azide (B81097) functional group allows for efficient conjugation to a warhead or E3 ligase ligand using "click chemistry," a high-yielding and bio-orthogonal reaction.[4]
Core Concepts and Advantages of this compound Linker
The this compound linker offers several key advantages in PROTAC design:
-
Enhanced Hydrophilicity: The PEG component significantly improves the aqueous solubility of the final PROTAC molecule, a common challenge for these relatively large molecules.
-
Optimal Flexibility: The flexible nature of the PEG chain provides the necessary conformational freedom to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Click Chemistry Compatibility: The terminal azide group enables straightforward and efficient conjugation with alkyne-functionalized binding moieties via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5]
-
Precise Length: The defined length of the PEG chains allows for systematic optimization of the distance between the POI and E3 ligase for optimal ubiquitination and subsequent degradation.
Hypothetical Case Study: Synthesis and Evaluation of a BRD4-Degrading PROTAC
To illustrate the application of the this compound linker, we present a hypothetical case study for the development of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The PROTAC, named BRD4-Degrader-1 , is designed to recruit the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for BRD4-Degrader-1, which are representative of potent BRD4-targeting PROTACs.
| Parameter | BRD4-Degrader-1 | Reference BRD4 Inhibitor (JQ1) |
| Binding Affinity (Kd) to BRD4 (BD1) | 15 nM | 50 nM |
| Binding Affinity (Kd) to VHL | 150 nM | - |
| Cell Line | DC50 | Dmax |
| MV4-11 (Leukemia) | ~1 nM | >95% |
| HeLa (Cervical Cancer) | 5 nM | >90% |
| 22Rv1 (Prostate Cancer) | 10 nM | >90% |
| Parameter | BRD4-Degrader-1 | |
| --- | --- | |
| Cellular Thermal Shift Assay (CETSA) Tagg | 52°C | |
| In-cell Ubiquitination of BRD4 | Significant increase observed |
Table 1: Biochemical and Cellular Activity of BRD4-Degrader-1. DC50 represents the concentration required for 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of BRD4-Degrader-1 via Click Chemistry
This protocol describes the synthesis of BRD4-Degrader-1 by conjugating an alkyne-modified JQ1 derivative (JQ1-alkyne) with a VHL ligand functionalized with the this compound linker.
Materials:
-
JQ1-alkyne
-
VHL ligand-m-PEG3-Sulfone-PEG3-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Preparative HPLC system
Procedure:
-
Preparation of Reaction Mixture: In a clean, dry vial, dissolve JQ1-alkyne (1.0 eq) and VHL ligand-m-PEG3-Sulfone-PEG3-azide (1.1 eq) in a 3:1 mixture of DMSO and water.
-
Preparation of Catalyst Solution: In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in water. In another vial, prepare a fresh solution of sodium ascorbate (1.0 eq) in water.
-
Click Reaction: To the stirred solution of JQ1-alkyne and the azide linker, add the CuSO4/THPTA solution followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, purify the crude reaction mixture by preparative HPLC to obtain the final PROTAC molecule, BRD4-Degrader-1.
-
Characterization: Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 in cells treated with BRD4-Degrader-1.
Materials:
-
MV4-11 cells
-
BRD4-Degrader-1
-
DMSO (cell culture grade)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of BRD4-Degrader-1 (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the GAPDH loading control and calculate the percentage of degradation relative to the DMSO control.
Visualizations
PROTAC Synthesis Workflow
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for m-PEG3-Sulfone-PEG3-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The m-PEG3-Sulfone-PEG3-azide linker is a heterobifunctional molecule designed to offer enhanced characteristics for ADC development.
This linker features two key reactive moieties: a sulfone group and an azide (B81097) group, separated by two polyethylene (B3416737) glycol (PEG) spacers. The sulfone group can react with thiol groups, such as those from reduced cysteine residues on an antibody, forming a stable thioether bond. The azide group is a versatile handle for "click chemistry," allowing for the highly efficient and specific conjugation of a payload that has been modified with a corresponding alkyne or strained cyclooctyne (B158145) (e.g., DBCO or BCN) group. The hydrophilic PEG spacers enhance the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
These application notes provide an overview of the utility of the this compound linker in ADC development, along with detailed protocols for conjugation and characterization.
Data Presentation
While specific quantitative data for ADCs developed using the this compound linker is not extensively available in the public domain, the following tables present representative data from studies on ADCs utilizing other PEG linkers. This information serves as a general guide to the expected performance characteristics. Researchers should generate specific data for their ADC constructs.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct (Antibody-Linker-Payload) | Target Cell Line | DAR (Average) | In Vitro Cytotoxicity (IC50) | Reference |
| Trastuzumab-PEG4-MMAE | SK-BR-3 (HER2+) | 3.8 | 15 ng/mL | [Fictionalized Data] |
| Anti-CD22-PEG8-PBD | Ramos (CD22+) | 2.1 | 5 pM | [Fictionalized Data] |
| Anti-Trop2-PEG12-SN38 | MDA-MB-231 (Trop2+) | 7.5 | 0.5 nM | [Fictionalized Data] |
Note: The data presented in this table is representative and intended for illustrative purposes only. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-PEG4-MMAE | NCI-N87 (Gastric Cancer) | 3 mg/kg, single dose | 85 | [Fictionalized Data] |
| Anti-CD22-PEG8-PBD | Ramos (B-cell Lymphoma) | 1 mg/kg, q4d x 3 | 95 | [Fictionalized Data] |
| Anti-Trop2-PEG12-SN38 | Capan-1 (Pancreatic Cancer) | 5 mg/kg, weekly x 2 | 78 | [Fictionalized Data] |
Note: The data presented in this table is representative and intended for illustrative purposes only. Actual results will vary depending on the specific ADC, tumor model, and experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. Optimization will be required for specific antibodies and payloads.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody
This protocol describes a two-step process where the payload is first modified with the linker, and the resulting linker-payload conjugate is then attached to the antibody.
A. Modification of an Alkyne-Payload with this compound (if payload does not already contain an azide)
This step is for payloads that have an alkyne group and need to be conjugated to the azide of the linker.
-
Materials:
-
Alkyne-functionalized payload
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Organic solvent (e.g., DMSO, DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the alkyne-functionalized payload and a 1.2-fold molar excess of this compound in an appropriate organic solvent.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the payload-linker mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (10-fold molar excess over CuSO4).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the sulfone-PEG3-PEG3-payload conjugate by reverse-phase HPLC.
-
B. Antibody Reduction and Conjugation with Sulfone-PEG3-PEG3-Payload
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Purified Sulfone-PEG3-PEG3-Payload from Step A
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns
-
-
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
Immediately add a 5- to 10-fold molar excess of the purified Sulfone-PEG3-PEG3-Payload to the reduced antibody.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Quench any unreacted sulfone groups by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker-payload and quenching agent.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules. The hydrophobicity of the ADC increases with the DAR.
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate or sodium chloride in phosphate (B84403) buffer).
-
The weighted average DAR can be calculated from the relative peak areas of the different drug-loaded species.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
-
Mass Spectrometry (MS):
-
Intact mass analysis of the ADC under denaturing or native conditions can provide information on the distribution of drug-loaded species and confirm the average DAR.
-
B. In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values (the concentration of the agent that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
C. In Vivo Efficacy Study in a Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG).
-
-
Procedure:
-
Implant the target cancer cells subcutaneously into the mice.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Visualizations
Signaling Pathway of a Typical Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Synthesis and Characterization
Caption: A typical workflow for the development of an antibody-drug conjugate.
Logical Relationship of ADC Components
Caption: The key components and their roles in an antibody-drug conjugate.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with m-PEG3-Sulfone-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is widely employed in bioconjugation, drug discovery, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[3][]
The m-PEG3-Sulfone-PEG3-azide is a heterobifunctional linker that leverages the power of CuAAC for advanced bioconjugation applications, such as the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6] This linker features a terminal azide group for participation in the CuAAC reaction, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a sulfone moiety that can improve the stability of the resulting conjugate.[7][8] The PEG component also contributes to improved pharmacokinetic properties of the final bioconjugate.[8]
These application notes provide a detailed protocol for the use of this compound in a typical CuAAC reaction, along with expected quantitative data and workflow visualizations to guide researchers in its successful implementation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1895922-76-5 | [5] |
| Molecular Formula | C₁₅H₃₁N₃O₈S | [5] |
| Molecular Weight | 413.49 g/mol | [5] |
| Appearance | Typically a solid at room temperature | [5] |
| Solubility | Soluble in water and common organic solvents | [9] |
Table 2: Representative CuAAC Reaction Conditions
| Parameter | Recommended Range | Notes |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO, or mixtures | Choice of solvent depends on the solubility of the substrates. For biomolecules, aqueous buffers are preferred. |
| This compound Concentration | 1.0 - 1.5 equivalents (relative to the alkyne) | A slight excess of the azide can help drive the reaction to completion. |
| Alkyne-functionalized Substrate Concentration | 1.0 equivalent | The limiting reagent in the reaction. |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 0.1 - 0.5 equivalents | The copper source for the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) Concentration | 1.0 - 5.0 equivalents | Acts as a reducing agent to generate and maintain the Cu(I) catalytic species.[1] |
| Copper-stabilizing Ligand (e.g., THPTA, TBTA) Concentration | 0.5 - 2.5 equivalents | Accelerates the reaction and protects biomolecules from oxidative damage.[10] |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, HPLC). |
Table 3: Expected Quantitative Data for a Model CuAAC Reaction
| Parameter | Expected Value | Analytical Method |
| Reaction Conversion | > 90% | LC-MS or HPLC |
| Product Yield (after purification) | 70 - 95% | Gravimetric analysis or UV-Vis spectroscopy |
| Purity of Final Conjugate | > 95% | HPLC or SDS-PAGE (for protein conjugates) |
Note: The values presented in Tables 2 and 3 are representative and may require optimization for specific substrates and applications.
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes a general method for the conjugation of an alkyne-functionalized molecule with this compound.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic solvent (e.g., DMF or DMSO), if required for substrate solubility
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed buffer or an appropriate organic solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized substrate in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or a water/organic solvent mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized substrate to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a final concentration of 1.2 equivalents relative to the alkyne substrate.
-
In a separate tube, pre-mix the CuSO₄ stock solution and the THPTA/TBTA stock solution. Add this catalyst/ligand mixture to the reaction tube to a final concentration of 0.2 equivalents of CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.0 equivalents.
-
Gently mix the reaction components by vortexing or pipetting.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can be placed on a rotator for gentle agitation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) at different time points to determine the optimal reaction time.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the desired conjugate can be purified from excess reagents and byproducts.
-
For protein conjugates, size-exclusion chromatography or dialysis is commonly used.
-
For small molecule conjugates, reversed-phase HPLC is a suitable purification method.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS, HPLC, and, for protein conjugates, SDS-PAGE.
-
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for CuAAC with this compound.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with m-PEG3-Sulfone-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, enabling the covalent conjugation of molecules in complex biological environments. This copper-free click chemistry variant offers high biocompatibility, making it ideal for applications in live cells and in vivo studies.[1][2][3] The reaction proceeds rapidly and with high specificity between a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][2]
The m-PEG3-Sulfone-PEG3-azide is a hydrophilic linker containing a terminal azide (B81097) group, rendering it suitable for SPAAC reactions. The polyethylene (B3416737) glycol (PEG) components enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugate, while the sulfone group adds stability.[4][5] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise and stable conjugation is critical.[5][6][7]
These application notes provide a detailed protocol for the conjugation of this compound to a DBCO-functionalized molecule, along with relevant technical data and workflow diagrams.
Key Features of SPAAC with this compound
-
Biocompatible: The absence of a cytotoxic copper catalyst makes this reaction suitable for in vivo applications.[1][2]
-
Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not cross-react with native biological functionalities.
-
High Specificity and Efficiency: The reaction forms a stable triazole linkage with high yields under mild conditions.[2]
-
Enhanced Hydrophilicity: The PEG linker improves the water solubility of the molecule and the resulting conjugate.[2]
-
Favorable Kinetics: SPAAC reactions are known for their rapid kinetics, even at low reactant concentrations. The presence of a PEG linker has been shown to enhance reaction rates.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for SPAAC reactions involving PEGylated azides and DBCO derivatives. Note that specific results with this compound may vary and require optimization.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Reactant 1 | Reactant 2 | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.37 |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.18 |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 1.22 |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.85 |
Data adapted from studies on similar molecules to provide a reasonable expectation of reaction performance. Actual rates for this compound may differ.
Table 2: General Reaction Parameters for SPAAC with DBCO
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:DBCO) | 1:1 to 1:5 | A slight excess of the DBCO-functionalized molecule is often used to ensure complete consumption of the azide. |
| Concentration | 1 - 10 mM | Higher concentrations can lead to faster reaction rates. |
| pH | 7.0 - 8.5 | Higher pH values generally increase reaction rates, though this can be buffer-dependent.[8][9] |
| Temperature | 4 - 37 °C | Reactions can be performed at room temperature or 37°C for faster kinetics, or at 4°C for sensitive biomolecules.[2] |
| Reaction Time | 1 - 24 hours | Dependent on concentration, temperature, and reactivity of the specific substrates.[2] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Up to 20% DMSO can be used as a co-solvent if solubility is an issue.[2] |
Experimental Protocols
General Workflow for SPAAC Conjugation
The following diagram illustrates the general workflow for conjugating this compound to a DBCO-functionalized biomolecule.
Caption: General workflow for SPAAC conjugation.
Detailed Protocol for Conjugation to a DBCO-Functionalized Protein
This protocol provides a step-by-step guide for the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized protein
-
Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Reaction tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Ensure the DBCO-functionalized protein is in an appropriate buffer (e.g., PBS, pH 7.4) at a known concentration (typically 1-5 mg/mL).
-
-
Reaction Setup:
-
In a reaction tube, add the DBCO-functionalized protein.
-
Add the this compound stock solution to the protein solution. A molar excess of 1.5 to 5 equivalents of the azide linker is recommended to drive the reaction to completion.
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability. Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[2] The optimal time may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC).[2]
-
For SEC, use a column with a suitable molecular weight cutoff to separate the larger protein conjugate from the smaller linker molecule.
-
Ion-exchange chromatography (IEX) can also be an effective purification method, as the PEGylation can alter the surface charge of the protein.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the PEGylated protein.
-
Mass Spectrometry (MS): Use techniques such as ESI-MS or MALDI-TOF MS to confirm the mass of the final conjugate and determine the degree of labeling.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.
-
Monitoring Reaction Progress
The progress of the SPAAC reaction can be monitored by tracking the disappearance of the DBCO group, which has a characteristic UV absorbance at approximately 310 nm.[2]
Caption: Workflow for monitoring SPAAC reaction progress.
Signaling Pathway and Applications
The application of this compound is not tied to a specific signaling pathway but rather enables the creation of molecules that can interact with various biological pathways. A prime example is in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).
Caption: PROTAC-mediated protein degradation.
In this context, the this compound linker, after conjugation, connects a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive azide or DBCO reagent. | Verify the activity of the reagents. Use fresh reagents if necessary. |
| Steric hindrance. | Consider a longer PEG linker to increase the distance between the biomolecule and the reactive moiety. | |
| Incorrect buffer conditions (e.g., presence of competing azides like sodium azide). | Ensure all buffers are free of sodium azide. Optimize pH and temperature. | |
| Poor Yield | Suboptimal molar ratio of reactants. | Titrate the molar ratio of azide to DBCO to find the optimal condition. |
| Short reaction time. | Increase the incubation time or perform the reaction at a higher temperature (if the biomolecule is stable). | |
| Precipitation of Protein | High concentration of organic co-solvent (e.g., DMSO). | Keep the final concentration of organic solvent as low as possible, ideally below 10%. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C and ensure the pH of the buffer is optimal for protein stability. |
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize the conditions for their specific application and molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Site-Specific Cysteine Conjugation using m-PEG3-Sulfone-PEG3-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Cysteine, with its nucleophilic thiol side chain, offers an ideal target for such modifications due to its relatively low abundance and high reactivity towards specific electrophiles. The m-PEG3-Sulfone-PEG3-azide linker is a heterobifunctional reagent designed for precisely this purpose.[1][2]
This molecule features two key functionalities:
-
A sulfone group that reacts selectively with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[3][4]
-
A terminal azide (B81097) group that serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5]
The two hydrophilic polyethylene (B3416737) glycol (PEG) chains enhance the water solubility of the reagent and the resulting conjugate, minimizing aggregation and improving pharmacokinetic properties.[6][7] This application note provides a detailed protocol for the conjugation of this compound to cysteine-containing proteins and summarizes the key parameters for successful bioconjugation.
Reaction Mechanism and Workflow
The conjugation process is a base-catalyzed Thiol-Michael addition. The thiol group of a cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks the double bond of the vinyl sulfone. This reaction is highly selective for cysteine residues within a pH range of 6.5-8.0, minimizing off-target reactions with other nucleophilic residues like lysine.[8][9]
Caption: Figure 1: Reaction mechanism for the conjugation of a sulfone reagent to a cysteine thiol.
The overall experimental process follows a logical sequence of protein preparation, conjugation, and subsequent purification and analysis.
Caption: Figure 2: General experimental workflow for cysteine-specific protein modification.
Quantitative Data Summary
The efficiency and specificity of the conjugation reaction are influenced by several factors. The following tables provide representative data and key parameters to consider during experimental design and optimization.
Table 1: Reaction Parameters for Cysteine-Sulfone Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 8.0 | Reaction rate increases with pH. Above pH 8.0, reactivity with other nucleophiles (e.g., lysine) may increase, reducing specificity.[8] |
| Temperature | 4 - 37 °C | Higher temperatures increase the reaction rate but may compromise protein stability. Room temperature (20-25 °C) is a common starting point. |
| Reagent:Protein Ratio | 5:1 to 20:1 (molar excess) | The optimal ratio depends on protein concentration and reactivity. A higher excess drives the reaction to completion but may require more extensive purification. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress using SDS-PAGE or mass spectrometry to determine the optimal time. |
| Reducing Agent | 0.1 - 1 mM TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol and will not compete with the protein for the sulfone reagent.[3] |
Table 2: Comparison of Thiol-Reactive Chemistries
| Chemistry | Relative Reactivity | Bond Stability | Key Advantages | Considerations |
|---|---|---|---|---|
| Vinyl Sulfone | Moderate | High (Stable Thioether) | Forms a very stable, irreversible bond. Reagent is stable in aqueous solutions.[4][9] | Reaction kinetics may be slower compared to maleimides.[3] |
| Maleimide | High | Moderate (Thioether) | Fast and highly efficient reaction at neutral pH.[8][10] | The resulting succinimide (B58015) ring can undergo hydrolysis or retro-Michael reaction, potentially leading to conjugate reversal.[8] |
| Iodoacetamide | Low to Moderate | High (Stable Thioether) | Forms a highly stable thioether bond. | Slower reaction rates and requires higher pH. Can exhibit lower chemoselectivity.[8] |
Experimental Protocols
This section provides a detailed methodology for conjugating this compound to a cysteine-containing protein.
Materials and Equipment
-
Cysteine-containing protein/peptide of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) solution (10 mM stock)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution (optional): N-acetyl-L-cysteine (100 mM stock)
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Analytical instruments: SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS), HPLC
Protocol 1: Protein Preparation and Conjugation
-
Protein Preparation :
-
If the protein solution contains other thiol-containing substances (e.g., DTT, β-mercaptoethanol), they must be removed. Perform a buffer exchange into the Reaction Buffer using a desalting column or tangential flow filtration (TFF).
-
Adjust the protein concentration to 1-10 mg/mL.
-
To ensure the target cysteine is in a reduced state, add TCEP-HCl to a final concentration of 0.5 mM. Incubate for 30-60 minutes at room temperature.[11]
-
-
Reagent Preparation :
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction :
-
Add the required volume of the this compound stock solution to the protein solution to achieve a 10-fold molar excess.
-
Calculation Example: For 1 mL of a 5 mg/mL protein solution (MW = 50 kDa, 0.1 µmol), add 100 µL of a 10 mM reagent stock solution (1 µmol).
-
Mix gently by inversion or slow pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation. The optimal time should be determined empirically by analyzing aliquots at different time points.
-
-
Quenching the Reaction (Optional) :
-
To stop the reaction and consume any unreacted sulfone reagent, add a quenching solution such as N-acetyl-L-cysteine to a final concentration of 1-5 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 2: Purification and Analysis of the Conjugate
-
Purification :
-
Remove excess reagent, quenched reagent, and any byproducts from the conjugated protein.
-
Size-Exclusion Chromatography (SEC) is the most common method. Equilibrate the SEC column (e.g., Superdex 75/200 or equivalent) with a suitable storage buffer (e.g., PBS pH 7.4).
-
Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight protein conjugate, which will elute first.
-
Alternatively, IEX or affinity chromatography can be used if the conjugation alters the protein's charge or an affinity tag is present.
-
-
Analysis and Characterization :
-
SDS-PAGE : Compare the conjugated protein to the starting material. A successful conjugation will result in a shift in molecular weight, corresponding to the mass of the attached PEG-azide linker.
-
Mass Spectrometry (ESI-MS or MALDI-TOF) : This is the most definitive method to confirm conjugation. The mass of the conjugate should be equal to the mass of the protein plus the mass of the this compound linker (413.49 Da).[2] This technique can also determine the stoichiometry of conjugation (i.e., the number of linkers per protein molecule).
-
HPLC Analysis : Use reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) to assess the purity of the final conjugate. The conjugate should have a different retention time compared to the unconjugated protein.
-
The purified Protein-PEG-Azide conjugate is now ready for downstream applications, such as conjugation to an alkyne-modified payload via click chemistry.
References
- 1. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 2. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 3. "Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymer" by Elaine Wallin Smith [egrove.olemiss.edu]
- 4. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application Notes and Protocols for Peptide Conjugation using m-PEG3-Sulfone-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the covalent linkage of peptides with the bifunctional linker, m-PEG3-Sulfone-PEG3-azide. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker enables a two-step sequential conjugation strategy. The methylsulfonyl group offers chemoselective reaction with thiol moieties, typically the side chain of a cysteine residue within a peptide. The terminal azide (B81097) group allows for subsequent conjugation to an alkyne-modified molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3]
This methodology is particularly valuable for the synthesis of well-defined peptide conjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[2] The inclusion of a hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the final conjugate.
Experimental Workflow
The overall experimental workflow involves two main stages: the initial PEGylation of the thiol-containing peptide with the this compound linker, followed by the "click" reaction of the resulting azide-functionalized peptide with an alkyne-containing molecule.
Figure 1: A high-level overview of the two-stage experimental workflow for peptide conjugation.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the described experimental procedures. Values are illustrative and may vary depending on the specific peptide and alkyne-modified molecule used.
| Parameter | Stage 1: PEGylation | Stage 2: Click Reaction | Overall |
| Reactant Ratio (Peptide:Linker) | 1 : 1.5 | - | - |
| Reactant Ratio (PEG-Peptide:Alkyne) | - | 1 : 2 | - |
| Reaction Time (hours) | 2 - 4 | 1 - 2 | 3 - 6 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
| Conversion Efficiency (%) | > 90% | > 95% | > 85% |
| Purified Yield (%) | 70 - 85% | 65 - 80% | 45 - 68% |
| Purity (by RP-HPLC, %) | > 95% | > 98% | > 98% |
Experimental Protocols
Materials and Reagents
-
Thiol-containing peptide (e.g., with a cysteine residue)
-
This compound
-
Alkyne-modified molecule of interest
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvents for RP-HPLC: Acetonitrile (B52724) (ACN), Water, Trifluoroacetic acid (TFA)
-
Deionized water
Protocol 1: Thiol-Specific PEGylation of the Peptide
This protocol describes the reaction of the sulfone group of the linker with a thiol group on the peptide. The reaction is analogous to the well-established thiol-maleimide or thiol-vinyl sulfone Michael addition.[4][5][6]
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in a suitable buffer, such as PBS at pH 7.2-7.4, to a final concentration of 1-5 mg/mL.
-
If the peptide exists as a dimer (disulfide-bonded), pre-treat with a 5-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature to ensure the presence of a free thiol.
-
-
Linker Preparation:
-
Dissolve the this compound linker in the same reaction buffer or a compatible solvent like DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add 1.5 molar equivalents of the dissolved linker to the peptide solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by RP-HPLC or LC/MS to observe the formation of the azide-PEG-peptide conjugate and the consumption of the starting peptide.
-
-
Purification:
-
Upon completion, purify the azide-PEG-peptide conjugate from excess linker and unreacted peptide using RP-HPLC.[][8][9]
-
A typical gradient for purification would be a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired product peak and confirm the mass by LC/MS.[10][11][12][13]
-
Lyophilize the pure fractions to obtain the azide-PEG-peptide as a powder.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the azide-functionalized peptide with an alkyne-modified molecule.[1][14][15]
-
Reactant Preparation:
-
Dissolve the purified and lyophilized azide-PEG-peptide in an aqueous buffer (e.g., PBS) to a concentration of 1-2 mM.
-
Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Catalyst Preparation (Freshly Prepared):
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as THPTA, in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-PEG-peptide solution and 2 molar equivalents of the alkyne-modified molecule.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[14][15]
-
Add the premixed copper/ligand solution to the peptide/alkyne mixture to a final copper concentration of 0.1-0.25 mM.[15]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification and Characterization:
-
Purify the final peptide conjugate using RP-HPLC with a suitable gradient to separate it from unreacted starting materials and reaction byproducts.[16]
-
Analyze the collected fractions by LC/MS to confirm the identity and purity of the final product. The expected mass will be the sum of the azide-PEG-peptide and the alkyne-modified molecule.[17]
-
Lyophilize the pure fractions to obtain the final conjugate.
-
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway that can be initiated by a peptide ligand (which could be the modified peptide from this protocol) binding to a G-protein coupled receptor (GPCR). This is a common mechanism of action for many therapeutic peptides.[18][19][20][21][22]
Figure 2: A representative peptide-activated GPCR signaling cascade.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. scilit.com [scilit.com]
- 5. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cusabio.com [cusabio.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Design and Synthesis Utilizing PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5] Among various linker types, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence due to their ability to enhance solubility, a common challenge for these often large and hydrophobic molecules, and provide conformational flexibility.[3][6] This document provides detailed application notes and experimental protocols for the rational design, synthesis, and evaluation of PROTACs incorporating PEG-based linkers.
The Role of PEG-Based Linkers in PROTAC Design
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is often a limiting factor for oral bioavailability and formulation.[6]
-
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic chains, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating passage across the cell membrane.[3] However, an optimal PEG linker length is crucial, as excessive PEGylation can hinder cellular uptake.[3]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct orientation and proximity between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5]
Quantitative Data on PEGylated PROTACs
The length of the PEG linker has a profound impact on the degradation efficiency (DC50 and Dmax) of a PROTAC. The following table summarizes illustrative data on the influence of PEG linker length on the degradation of a target protein.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁷ cm/s) |
| PROTAC 1 | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC 2 | PEG2 | 500 | 55 | 1.8 |
| PROTAC 3 | PEG4 | 250 | 70 | 1.1 |
| PROTAC 4 | PEG6 | 300 | 65 | 0.9 |
| PROTAC 5 | PEG8 | 600 | 40 | 0.7 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Note: The data presented in this table is a compilation of representative values from various sources and is intended for illustrative purposes. Actual values are dependent on the specific target protein, E3 ligase, and cell line used.
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the design, synthesis, and evaluation of PROTACs.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a general method for synthesizing a PROTAC by forming amide bonds between a bifunctional PEG linker and the POI and E3 ligase ligands.
Materials:
-
POI ligand with a free amine or carboxylic acid group.
-
E3 ligase ligand (e.g., pomalidomide) with a free amine or carboxylic acid group.
-
Amine- or carboxyl-terminated PEG linker (e.g., H2N-PEGn-COOH).
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification.
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization.
Procedure:
-
First Amide Coupling: a. In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF. b. To this solution, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. g. Purify the resulting E3 ligase-linker conjugate by flash column chromatography or preparative RP-HPLC.
-
Second Amide Coupling: a. Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, work up the reaction as described in step 1e-f. f. Purify the final PROTAC product by preparative RP-HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 2: Synthesis of a PEGylated PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
POI ligand functionalized with an alkyne group.
-
E3 ligase ligand functionalized with an azide (B81097) group.
-
PEG linker with terminal azide and alkyne groups (or synthesized in two steps).
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O).
-
Sodium ascorbate (B8700270).
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water).
-
RP-HPLC, MS, and NMR for purification and characterization.
Procedure:
-
Preparation of Functionalized Ligands and Linker: a. Synthesize or obtain the POI ligand with a terminal alkyne and the E3 ligase ligand with a terminal azide. b. Synthesize the PEG linker with an azide at one terminus and an alkyne at the other, or perform the click reactions sequentially.
-
Click Reaction: a. Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v). b. In a separate vial, prepare fresh solutions of CuSO4·5H2O (0.1 eq in water) and sodium ascorbate (0.2 eq in water). c. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. d. Stir the reaction vigorously at room temperature for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS.
-
Purification and Characterization: a. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. b. Purify the crude product by preparative RP-HPLC. c. Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 3: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes a general method for determining the DC50 and Dmax of a synthesized PROTAC in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein of interest.
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).
-
Synthesized PROTAC, dissolved in DMSO to prepare a stock solution.
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blotting apparatus and reagents (transfer buffer, PVDF membrane, blocking buffer, primary and secondary antibodies).
-
Chemiluminescence detection reagent.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment: a. Culture the selected cell line under standard conditions. b. Seed the cells in multi-well plates (e.g., 6-well or 12-well) at an appropriate density and allow them to adhere overnight. c. Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations. d. Treat the cells with the PROTAC dilutions or vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature. f. Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Data Analysis: a. Quantify the band intensities of the target protein and the loading control using image analysis software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. d. Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The rational design and synthesis of PROTACs utilizing PEG-based linkers offer a powerful strategy for targeted protein degradation. The enhanced solubility and conformational flexibility provided by PEG linkers can significantly improve the drug-like properties and efficacy of these novel therapeutics. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate potent and selective PROTACs for a wide range of therapeutic targets. Careful optimization of the PEG linker length and composition is paramount to achieving optimal degradation efficiency and advancing the development of this promising class of medicines.
References
A Step-by-Step Guide to Utilizing m-PEG3-Sulfone-PEG3-azide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of drug discovery, the development of highly specific and potent therapeutic agents is paramount. Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The design of the linker connecting the target protein binder and the E3 ligase ligand is critical to the success of a PROTAC.
This application note provides a detailed guide to m-PEG3-Sulfone-PEG3-azide , a heterobifunctional linker designed for the synthesis of PROTACs and other bioconjugates. This linker incorporates three key features: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a sulfone moiety for stable conjugation to thiol-containing residues.[1][2][3] The sulfone group offers enhanced stability compared to traditional maleimide-based linkers, which are susceptible to retro-Michael addition and thiol exchange in vivo.[4][5][6]
This document will detail the chemical properties, reaction mechanisms, and step-by-step experimental protocols for the effective use of this compound in drug discovery applications.
Chemical Properties and Reactivity
This compound is a versatile chemical tool with distinct reactive functionalities at each end of a flexible PEG spacer.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₁N₃O₈S | [7] |
| Molecular Weight | 413.49 g/mol | [7] |
| Appearance | Typically exists as a solid at room temperature | [8] |
| Solubility | Soluble in DMSO, DMF, and water | [8] |
| Storage | Store at -20°C for long-term stability | [3] |
The key reactive groups are:
-
Azide (-N₃): This group enables highly selective and efficient "click" chemistry reactions. It can participate in either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[1][2][9]
-
Sulfone (-SO₂-): The sulfone moiety acts as a Michael acceptor, reacting with nucleophilic thiol groups, such as those found in cysteine residues of proteins, to form a stable thioether bond.[10][11] This reaction provides a more stable linkage compared to maleimide-thiol conjugates.[4][5][6]
-
PEG Linker: The hydrophilic PEG3 spacers on either side of the sulfone group improve the solubility and bioavailability of the resulting conjugate, reduce aggregation, and can provide optimal spatial separation between the conjugated molecules.[12][13]
Experimental Protocols
The following protocols provide detailed methodologies for the two primary conjugation reactions involving this compound. Optimization of these protocols for specific target molecules is recommended.
Protocol 1: Thiol-Sulfone Conjugation
This protocol describes the conjugation of the sulfone moiety of the linker to a thiol-containing molecule, such as a cysteine residue on a protein or peptide.
Materials:
-
This compound
-
Thiol-containing protein/peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Thiol-Containing Molecule: If the thiol groups on the protein/peptide are oxidized (forming disulfide bonds), they must be reduced prior to conjugation. Dissolve the protein/peptide in the reaction buffer and add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature. Remove the excess reducing agent by SEC or dialysis.
-
Reaction Setup: Dissolve the this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Add a 5-20 fold molar excess of the linker stock solution to the solution of the reduced thiol-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the specific thiol.[6] Monitor the reaction progress using an appropriate analytical technique such as LC-MS or SDS-PAGE.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol group (e.g., N-acetylcysteine or β-mercaptoethanol) can be added in a 50-100 fold molar excess relative to the linker.
-
Purification: Purify the resulting conjugate to remove unreacted linker and other reagents using SEC, dialysis, or another suitable chromatographic method.
Quantitative Data (Representative):
| Linker Type | Reaction Time | Conjugation Efficiency | Stability (in human plasma, 72h) | Reference |
| Sulfone | 4-8 hours | >80% | ~95% | [5][14] |
| Maleimide | < 1 hour | >90% | ~20-80% (site-dependent) | [5] |
Protocol 2: Azide-Alkyne Click Chemistry
The azide group of the linker can be conjugated to an alkyne-functionalized molecule via either CuAAC or SPAAC.
This reaction is highly efficient but requires a copper catalyst, which can be toxic to cells.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or starting material)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.0
-
Organic co-solvent (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized molecules in the reaction buffer, with an organic co-solvent if necessary. Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Catalyst Addition: Add the copper ligand (e.g., 5 equivalents relative to copper) to the reaction mixture, followed by CuSO₄ (e.g., 0.1 equivalents).
-
Initiation: Initiate the reaction by adding sodium ascorbate (e.g., 1 equivalent).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically rapid. Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Purify the final conjugate using a suitable chromatographic method to remove the copper catalyst and unreacted starting materials.
Quantitative Data (Representative for CuAAC):
| Parameter | Value | Reference |
| Reaction Time | 1-4 hours | [15] |
| Typical Yield | >90% | [16] |
| Copper Concentration | 50-250 µM | [15] |
| Ligand:Copper Ratio | 5:1 | [15] |
This "copper-free" click chemistry is bioorthogonal and ideal for use in living systems.
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-functionalized molecule (e.g., DBCO or BCN)
-
Reaction Buffer: PBS, pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide- and strained alkyne-functionalized molecules in the reaction buffer, with an organic co-solvent if necessary.
-
Reaction Setup: Combine the azide-functionalized molecule (1 equivalent) and the strained alkyne-functionalized molecule (1.5-3 equivalents) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific strained alkyne used.
-
Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Once complete, purify the conjugate using a suitable chromatographic method.
Quantitative Data (Representative for SPAAC):
| Parameter | Value | Reference |
| Reaction Time | 1-12 hours | [17] |
| Typical Yield | >90% | [17] |
| Molar Excess of Strained Alkyne | 1.5-3 equivalents | [17] |
Visualizing Workflows and Pathways
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound, where the sulfone moiety is first reacted with a thiol-containing E3 ligase ligand, followed by a click chemistry reaction with an alkyne-functionalized target protein ligand.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-DB - Database Commons [ngdc.cncb.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C15H31N3O8S | CID 119058264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC-DB [cadd.zju.edu.cn]
- 11. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the polyethylene (B3416737) glycol (PEG) linker length for Proteolysis-Targeting Chimera (PROTAC) efficacy.
Troubleshooting Guide
This guide addresses common problems encountered during PROTAC development, with a focus on issues related to PEG linker length.
Q1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant target degradation. What's wrong?
This is a frequent challenge in PROTAC development. Strong binary binding does not guarantee efficient degradation. The issue often lies in the inability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Possible Causes & Solutions Related to Linker:
-
Suboptimal Linker Length: The most common issue is a linker that is either too short or too long.[1]
-
Too short: A short linker can cause steric hindrance, preventing the target and E3 ligase from coming together effectively.[1][]
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[1] It can also lead to a decrease in potency due to a higher entropic penalty upon binding.[3]
-
-
Solution:
-
Synthesize a Library: The most direct approach is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.).[1] Even minor changes in linker length can dramatically impact degradation efficacy.[1]
-
Assess Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[1] This provides direct evidence of whether the linker is facilitating the necessary protein-protein interactions.
-
Q2: I'm observing a significant "hook effect" where protein degradation decreases at high PROTAC concentrations. Is the linker involved?
Yes, the hook effect is a classic phenomenon in PROTACs, and linker properties can influence it. The hook effect occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, thus inhibiting degradation.[1][4]
Possible Causes & Solutions Related to Linker:
-
Suboptimal Linker Conformation: The length and flexibility of the PEG linker can influence the equilibrium between binary and ternary complexes. A linker that does not sufficiently promote positive cooperativity in the ternary complex can lead to a more pronounced hook effect.[4]
-
Solution:
-
Careful Dose-Response Studies: Perform detailed dose-response experiments to precisely identify the optimal concentration range that maximizes degradation before the hook effect begins.[1]
-
Modify Linker Composition: Experiment with linkers of different compositions or rigidity. While this guide focuses on PEG, sometimes incorporating a more rigid element (like a piperazine (B1678402) ring) into a flexible PEG chain can stabilize a productive conformation and mitigate the hook effect.[1][5]
-
Q3: My PROTAC has low cellular activity, but it seems to work in biochemical assays. Could the PEG linker be the cause?
Yes, the physicochemical properties conferred by the PEG linker can impact cellular permeability and efflux.
Possible Causes & Solutions:
-
Poor Cell Permeability: While PEG linkers are used to improve solubility, their hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.[4][6]
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.[1]
-
Solution:
-
Balance Hydrophilicity: The optimal number of PEG units must be determined empirically. Excessive PEGylation can decrease cellular uptake.[6] Synthesize PROTACs with shorter PEG chains or create hybrid linkers with more hydrophobic alkyl character to improve cell uptake.[4]
-
Assess Permeability: Utilize cellular uptake assays (e.g., Caco-2 permeability assay) to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
The linker is not just a spacer; it is a critical component that dictates the PROTAC's overall efficacy.[3] Its primary role is to connect the target-binding ligand ("warhead") and the E3 ligase-recruiting ligand ("anchor") and to orient them correctly to facilitate the formation of a stable and productive ternary complex.[3][4] The properties of the linker, such as length and flexibility, directly influence ternary complex stability, which in turn correlates with degradation efficiency (DC50 and Dmax).[3]
Q2: Why are PEG linkers so commonly used in PROTAC design?
PEG linkers are widely used for several advantageous reasons:
-
Solubility: They are hydrophilic and can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][7][8]
-
Flexibility: PEG chains are flexible, allowing the PROTAC to adopt various conformations, which can be beneficial for accommodating the formation of a productive ternary complex.[4][5]
-
Synthetic Accessibility: It is relatively straightforward to synthesize PROTACs with systematically varied linker lengths using PEG units of different chain lengths.[8][9]
Q3: How is PROTAC efficacy measured and what are DC50 and Dmax?
PROTAC efficacy is typically quantified by two key parameters derived from dose-response experiments:
-
DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5][10]
-
Dmax (maximum degradation): This is the maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.[5][10]
Q4: Does a longer PEG linker always lead to better degradation?
Not necessarily. There is an optimal linker length for each specific Target-PROTAC-E3 Ligase system that must be determined empirically.[3] While some systems require longer linkers to bridge the two proteins effectively, excessively long linkers can decrease potency.[3][11] For example, a study on TBK1-targeting PROTACs found that linkers shorter than 12 atoms were inactive, a 21-atom linker was highly potent (DC50 = 3 nM), but a longer 29-atom linker showed reduced potency (DC50 = 292 nM).[12][13]
Diagrams of Key Workflows and Mechanisms
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for a PROTAC with poor degradation activity.
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from published studies that illustrate this dependency.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) E3 Ligase Recruited: VHL
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 in MCF7 cells (µM) |
|---|---|---|
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
(Data from Cyrus et al., as cited in[][13])
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) E3 Ligase Recruited: VHL
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| < 12 | No degradation | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
(Data from Arvinas, as cited in[12][13])
Table 3: Impact of Linker Length on Degradation of BRD4 E3 Ligase Recruited: CRBN vs. VHL
| Linker Composition (PEG units) | CRBN-based PROTAC (DC50 in H661 cells) | VHL-based PROTAC (Potency Trend) |
|---|---|---|
| 0 (Alkyl only) | < 0.5 µM | Highest Potency |
| 1-2 PEG units | > 5 µM | Potency Decreases |
| 4-5 PEG units | < 0.5 µM | Lowest Potency |
(Data from Wurz et al., as cited in[12])
Detailed Experimental Protocols
Protocol 1: Target Protein Degradation Assay by Western Blot
This protocol describes the most common method to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.
1. Cell Culture and Treatment: a. Plate cells at a suitable density in 6-well plates to ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.[1] b. Prepare serial dilutions of your PROTACs (e.g., 0.1 nM to 10 µM) in complete growth medium from a DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).[4][14] c. Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle control. d. Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.[4]
2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14] b. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1][14] c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.[1][14] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][14] e. Collect the supernatant containing the soluble protein.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay kit.[14] b. Normalize all samples to the same protein concentration using lysis buffer. c. Add 2x Laemmli sample buffer to each normalized lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
4. Western Blotting: a. Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[14] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] d. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[15]
5. Data Analysis: a. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] b. Quantify the band intensities using densitometry software (e.g., ImageJ).[15][16] c. Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.[15] d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the logarithm of the PROTAC concentration and use a non-linear regression model (four-parameter variable slope) to calculate the DC50 and Dmax values.[16]
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow to directly measure the formation and stability of the Target-PROTAC-E3 ligase complex.
1. System Preparation: a. Prepare a running buffer suitable for your proteins (e.g., HEPES, NaCl, TCEP, and a surfactant like P20).[6] Ensure the DMSO concentration is matched between the running buffer and the analyte samples.[6] b. Select an appropriate sensor chip (e.g., a Series S Sensor Chip SA for streptavidin capture of a biotinylated protein).
2. Ligand Immobilization: a. Immobilize one of the proteins (typically the E3 ligase, e.g., biotinylated VHL) onto the sensor chip surface to a suitable response level (RU).[6][17] This protein will be the "ligand."
3. Binary Interaction Analysis (Optional but Recommended): a. To understand the baseline affinities, first measure the binary binding of the PROTAC to the immobilized E3 ligase. b. Inject a series of concentrations of the PROTAC (the "analyte") over the ligand surface and measure the binding kinetics (ka, kd) and affinity (KD).
4. Ternary Complex Analysis: a. Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the target protein.[18] b. Inject these PROTAC-target protein mixtures over the immobilized E3 ligase surface. c. The binding response will reflect the formation of the ternary complex. An increase in binding affinity compared to the binary interaction (PROTAC-E3 ligase) indicates positive cooperativity.
5. Data Analysis: a. Fit the sensorgram data to an appropriate binding model (e.g., 1:1 kinetics) to determine the affinity (KD) and kinetic rates (ka, kd) for the ternary complex. b. Calculate Cooperativity (α): The stability of the ternary complex is often described by the cooperativity factor, alpha (α). It is calculated as the ratio of the KD for the binary interaction (e.g., PROTAC binding to E3 ligase) to the KD for the ternary interaction (e.g., Target Protein binding to the PROTAC-E3 ligase complex). An α > 1 indicates positive cooperativity, meaning the presence of the target protein stabilizes the PROTAC's interaction with the E3 ligase.[17]
References
- 1. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jove.com [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aragen.com [aragen.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: PROTAC Synthesis with m-PEG3-Sulfone-PEG3-azide
Welcome to the technical support center for PROTAC synthesis utilizing the m-PEG3-Sulfone-PEG3-azide linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of this specific linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound is a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary role is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The azide (B81097) functional group allows for covalent ligation to an alkyne-modified binding partner through "click chemistry" reactions.
Q2: What are the key features of the this compound linker?
This linker possesses three main components that influence the properties of the final PROTAC molecule:
-
m-PEG3 (methoxy-triethylene glycol) groups: These hydrophilic chains are incorporated to enhance the solubility and cell permeability of the PROTAC, which can otherwise be a significant challenge due to the often large and hydrophobic nature of the two ligands.[1][2]
-
Sulfone group: The sulfone moiety introduces a degree of rigidity to the linker compared to a simple PEG chain. This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
-
Azide group: This functional group is essential for coupling the linker to one of the binding ligands using highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
Q3: Which click chemistry reaction should I choose for this linker: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on the nature of your binding ligands and the desired reaction conditions.
-
CuAAC: This reaction is generally faster and higher yielding. However, it requires a copper catalyst, which can be cytotoxic. This is a critical consideration if the final PROTAC will be used in live-cell assays. The use of copper-chelating ligands can help to mitigate this toxicity.
-
SPAAC: This reaction is copper-free, making it more biocompatible and suitable for applications in living systems. However, the reaction kinetics are typically slower than CuAAC, and the required strained alkyne (e.g., DBCO or BCN) on your binding partner may be more complex to synthesize or purchase.[6]
Q4: How does the PEG component of the linker affect the properties of my PROTAC?
The polyethylene (B3416737) glycol (PEG) chains in the linker play a crucial role in modulating the physicochemical properties of the PROTAC. PEGylation is a well-established strategy to:
-
Increase aqueous solubility: This is particularly important for PROTACs, which are often large molecules with poor solubility.[7]
-
Improve cell permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[8]
-
Influence ternary complex formation: The length and flexibility of the PEG linker are critical for achieving the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[9]
Q5: What is the potential role of the sulfone group in my PROTAC?
The sulfone group in the linker is generally stable under standard click chemistry conditions. While it is known to react with thiols, this reactivity is typically not a concern during the PROTAC synthesis itself unless your binding ligands contain highly reactive free thiol groups. The primary contribution of the sulfone group in this linker is to provide some conformational constraint, which can be beneficial for the stability and productivity of the ternary complex.[3]
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the synthesis of PROTACs using the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in CuAAC reaction | Copper(I) catalyst oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and solutions before use.2. Work under an inert atmosphere (e.g., nitrogen or argon).3. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). |
| Poor quality of reagents: The this compound linker, alkyne-modified ligand, or copper source may have degraded. | 1. Verify the purity of your starting materials using analytical techniques such as NMR or mass spectrometry.2. Store all reagents under the recommended conditions. | |
| Suboptimal reaction conditions: The solvent, temperature, or reaction time may not be ideal for your specific substrates. | 1. Ensure all reactants are fully dissolved. A co-solvent system (e.g., DMSO/water or tBuOH/water) may be necessary.2. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Side reactions observed | Reactivity of the sulfone group: While generally stable, the sulfone group could potentially react with other functional groups on your ligands under harsh conditions. | 1. Ensure your reaction conditions are mild (e.g., room temperature, neutral pH).2. If your ligand contains a free thiol, consider protecting it before the click chemistry step. |
| Degradation of the azide: Azides can be sensitive to certain reducing agents or acidic conditions. | 1. Use a mild reducing agent like sodium ascorbate (B8700270) for CuAAC.2. Avoid strongly acidic conditions during the reaction and work-up. | |
| Difficulty in purifying the final PROTAC | High polarity and solubility of the PEGylated PROTAC: The PEG chains can make the PROTAC soluble in a wide range of solvents, leading to streaking on silica (B1680970) gel chromatography. | 1. Consider using reverse-phase HPLC for purification.2. If using normal-phase chromatography, try a more polar eluent system or a different stationary phase (e.g., alumina).3. Lyophilization can be an effective final step to isolate the purified product.[10] |
| Residual copper catalyst: Copper can be difficult to remove completely and may interfere with biological assays. | 1. Include a copper-chelating agent (e.g., EDTA) in the work-up.2. Use a silica-based metal scavenger resin. | |
| Poor cell permeability or biological activity of the final PROTAC | Suboptimal linker length or conformation: The overall length and conformation of the PROTAC are critical for its ability to induce protein degradation. | 1. Consider synthesizing a small library of PROTACs with different linker lengths to identify the optimal one.2. The this compound linker provides a specific length; if issues persist, a longer or shorter PEG-based linker may be necessary.[7] |
| High molecular weight or polar surface area: Despite the benefits of the PEG linker, the final PROTAC may still have properties that hinder cell permeability. | 1. Analyze the physicochemical properties of your designed PROTAC using computational tools.2. Modifications to the binding ligands to reduce polarity or molecular weight may be required.[2] |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This is a general protocol and may require optimization for your specific substrates.
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized ligand (1 equivalent) and the this compound linker (1.1 equivalents) in a suitable solvent (e.g., DMF or a 1:1 mixture of t-BuOH and water).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 1 M).
-
A copper-chelating ligand such as THPTA or TBTA in a suitable solvent (optional, but recommended to improve reaction efficiency and reduce cell toxicity).
-
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the alkyne-functionalized ligand and the azide linker.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the copper(II) sulfate solution (typically 1-5 mol% relative to the limiting reagent).
-
If using a chelating ligand, add it to the reaction mixture (typically in a 1:1 or 5:1 ratio with the copper sulfate).
-
Add the sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent) to initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of EDTA to remove residual copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This is a general protocol for a copper-free click reaction.
-
Preparation of Reagents:
-
Dissolve the strained alkyne (e.g., DBCO or BCN)-functionalized ligand (1 equivalent) and the this compound linker (1.1 equivalents) in a suitable solvent (e.g., DMSO or a mixture of an organic solvent and water).
-
-
Reaction Setup:
-
Combine the solutions of the strained alkyne-functionalized ligand and the azide linker in a reaction vial.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. SPAAC reactions are typically slower than CuAAC and may require longer reaction times (12-48 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can often be purified directly without an aqueous work-up.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Visualizations
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC using the this compound linker via click chemistry.
Caption: The catalytic cycle of PROTAC-mediated protein degradation, leading to the elimination of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Protac Synthesis and Screening Services | CRO Company [aurigeneservices.com]
Technical Support Center: Improving ADC Solubility with PEGylated Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Antibody-Drug Conjugates (ADCs) using PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEGylated linkers in improving ADC solubility?
A1: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance of the ADC from circulation.[1][2] PEG (Polyethylene Glycol) is a hydrophilic polymer, and incorporating it into the linker structure helps to shield the hydrophobic drug, thereby increasing the overall water solubility of the ADC.[3][] This enhanced solubility allows for higher drug-to-antibody ratios (DAR) without compromising the physicochemical properties of the conjugate.[1][5] The PEG chain forms a "hydration shell" around the ADC, which also helps to reduce non-specific clearance and prolong its circulation half-life.[3][6]
Q2: How does the length of the PEG linker impact ADC solubility and overall performance?
A2: The length of the PEG chain is a critical parameter that involves a trade-off between several factors.
-
Increased Solubility and Stability: Longer PEG chains generally impart greater hydrophilicity, which improves the solubility of the ADC and reduces its tendency to aggregate.[7][8] This can lead to higher yields of soluble ADC.
-
Improved Pharmacokinetics (PK): Longer PEG linkers tend to increase the hydrodynamic size of the ADC, which can slow down renal clearance and prolong its half-life in circulation.[3][9][10]
-
Potential for Reduced Potency: While beneficial for PK, very long PEG chains can sometimes create steric hindrance, potentially interfering with the antibody's binding to its target antigen or the payload's interaction with its intracellular target.[5][8] This can lead to a decrease in in vitro potency.
-
Steric Hindrance during Conjugation: A very long PEG chain can also sterically hinder the conjugation reaction itself, making it more difficult for the linker-payload to attach to the antibody. This can result in lower conjugation efficiency and a lower-than-expected DAR.[7]
Therefore, the optimal PEG linker length needs to be empirically determined for each specific antibody, payload, and target combination.[5]
Q3: What are the differences between monodisperse and polydisperse PEG linkers, and which is preferred for ADCs?
A3:
-
Polydisperse PEGs are mixtures of PEG chains with a range of different lengths and molecular weights. This heterogeneity can lead to the production of a heterogeneous mixture of ADCs, making characterization, manufacturing, and ensuring batch-to-batch consistency challenging.[3][11]
-
Monodisperse PEGs (also referred to as discrete PEGs or dPEGs) consist of single, uniform PEG chains with a defined molecular weight.[3][11]
For ADC development, monodisperse PEGs are highly preferred . Their uniform structure ensures that each ADC molecule is identical, leading to a more homogeneous product with predictable pharmacokinetic and safety profiles.[3] This simplifies analytical characterization and improves reproducibility.[3]
Q4: Can the architecture of the PEGylated linker (e.g., linear vs. branched) affect ADC properties?
A4: Yes, the architecture of the PEGylated linker can significantly influence ADC properties. Branched or multi-arm PEG linkers can enable the conjugation of a higher number of hydrophobic drug molecules per attachment site on the antibody.[1][10] This "doubled payload" approach can enhance the potency of an ADC.[10] Additionally, studies have shown that the positioning of the PEG unit (e.g., linear or pendant) can impact the stability and pharmacokinetic profile of the ADC, with some pendant designs showing slower clearance rates.[12]
Troubleshooting Guides
Problem 1: ADC Aggregation Observed During or After Conjugation
-
Possible Cause: The hydrophobic nature of the payload is overwhelming the solubilizing effect of the PEG linker.
-
Troubleshooting Steps:
-
Increase PEG Chain Length: Use a linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24) to increase the overall hydrophilicity of the ADC.[6][9]
-
Optimize Conjugation Conditions:
-
Lower Reaction Temperature: Reducing the temperature during conjugation can sometimes mitigate aggregation.[]
-
Optimize Buffer System: Screen different buffer compositions and pH levels to find conditions that favor ADC solubility.[]
-
-
Consider a Different Linker Architecture: A branched or pendant PEG linker might be more effective at shielding the hydrophobic payload.[1][12]
-
Site-Specific Conjugation: If using random conjugation methods (e.g., to lysines), the resulting ADC mixture can be heterogeneous, with some species being more prone to aggregation. Site-specific conjugation can lead to a more homogeneous and potentially more soluble product.[]
-
Problem 2: Low Yield of Purified ADC
-
Possible Causes:
-
Precipitation of the ADC out of solution due to poor solubility.[7]
-
Inefficient purification process leading to product loss.[7]
-
Steric hindrance from the PEG linker leading to low conjugation efficiency.[7]
-
Instability of the linker-payload construct under conjugation or purification conditions.[7]
-
-
Troubleshooting Steps:
-
Address Solubility/Aggregation: Refer to the troubleshooting steps for "ADC Aggregation." Improving solubility will likely increase the yield of the final product.
-
Optimize Purification Method:
-
Evaluate different chromatography resins and elution conditions.
-
Consider alternative purification techniques that may be gentler on the ADC.
-
-
Evaluate PEG Linker Length: If steric hindrance is suspected, try a shorter PEG linker to see if conjugation efficiency improves. This will require balancing the need for solubility with the need for efficient conjugation.
-
Assess Linker-Payload Stability: Analyze the stability of the linker-payload construct under the conditions used for conjugation and purification to ensure it is not degrading.
-
Problem 3: Rapid Clearance of the ADC in vivo
-
Possible Cause: The ADC is still too hydrophobic, leading to rapid uptake and clearance by the reticuloendothelial system.[9]
-
Troubleshooting Steps:
-
Increase PEG Chain Length: A longer PEG chain can increase the hydrodynamic radius of the ADC, slowing its clearance.[3][9] Studies have shown a clear relationship between increasing PEG length and slower plasma clearance, often reaching a plateau at a certain length (e.g., PEG8 or longer).[9]
-
Employ a Branched or Pendant PEG Linker: These architectures can be more effective at shielding the hydrophobic payload and improving the pharmacokinetic profile.[12]
-
Confirm Linker Stability: Ensure that the linker is stable in circulation and not prematurely releasing the payload, which could also contribute to altered PK profiles.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Chain Length | Half-life (t½) Extension (relative to no PEG) | Plasma Clearance | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 1x | - | [8] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | - | [8] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | - | [8] |
| Non-binding IgG-MMAE | PEG4 | - | Faster | [9] |
| Non-binding IgG-MMAE | PEG8 | - | Slower | [9] |
| Non-binding IgG-MMAE | PEG12 | - | Slower | [9] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| ADC Construct | PEG Chain Length | In Vitro Cytotoxicity Reduction (relative to no PEG) | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 1x | [8] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5x | [8] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22x | [8] |
Experimental Protocols
1. Kinetic Solubility Assay
This protocol outlines a general procedure for assessing the kinetic solubility of an ADC using nephelometry.
-
Materials and Equipment:
-
Test ADC and control antibody
-
DMSO
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Microtiter plates (clear bottom)
-
Nephelometer
-
Pipettes and tips
-
Incubator
-
-
Procedure:
-
Prepare Stock Solutions: Dissolve the test ADC and control antibody in DMSO to create concentrated stock solutions.
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solutions into the wells of a microtiter plate. Include a DMSO-only control.
-
Add Buffer: Add the appropriate buffer (e.g., PBS) to each well to achieve the desired final concentration of the ADC.
-
Mix and Incubate: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well at various time points. An increase in light scattering over time indicates precipitation and poor solubility.
-
2. Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is a common method to assess the level of aggregation in an ADC preparation.
-
Materials and Equipment:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Mobile phase (e.g., PBS)
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
Injection: Inject a defined volume of the prepared ADC sample onto the column.
-
Chromatography: Run the mobile phase through the column at a constant flow rate.
-
Detection: Monitor the eluate using a UV detector (typically at 280 nm).
-
Data Analysis: Analyze the resulting chromatogram. The monomeric ADC will elute as the main peak. Aggregates, being larger, will elute earlier. The percentage of aggregation can be calculated by integrating the peak areas. Monomeric ADCs should ideally have less than 2% aggregation.[9]
-
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and characterization of ADCs.
Caption: A troubleshooting decision tree for addressing ADC solubility and aggregation issues.
References
- 1. adcreview.com [adcreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. adcreview.com [adcreview.com]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation, with a specific focus on the role of polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common issues encountered during ADC development and formulation.
Issue 1: Increased Aggregation Observed After Conjugation with a PEG Linker
Symptoms:
-
Noticeable precipitation or visible particulates in the ADC solution.
-
Significant increase in high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).[1][2][3]
-
Increased polydispersity index (PDI) and hydrodynamic radius (Rh) observed in Dynamic Light Scattering (DLS) analysis.
Possible Causes and Solutions:
-
Hydrophobic Payload-Linker: The cytotoxic drug is often hydrophobic, and its conjugation to the antibody can create hydrophobic patches on the ADC surface, leading to self-association and aggregation.[4] While PEG linkers are designed to mitigate this, the effect might be insufficient.
-
Solution:
-
Optimize PEG Chain Length: Longer PEG chains can provide a more effective hydration shell and steric hindrance to shield the hydrophobic payload.[4][5] Systematically evaluate ADCs with different PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal balance between aggregation reduction and other critical quality attributes.[5][6][7]
-
Consider Branched or Pendant PEG Linkers: Branched or "pendant" PEG architectures can offer a more comprehensive shielding of the hydrophobic drug compared to linear PEGs, potentially leading to lower aggregation and slower clearance rates.[8][9]
-
-
-
Unfavorable Buffer Conditions: The pH, ionic strength, and buffer species can significantly influence ADC stability.[10]
-
Solution:
-
pH Optimization: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation. Aggregation is often higher at lower pH values.[10]
-
Ionic Strength Adjustment: Increasing the salt concentration in the mobile phase (e.g., with 150 mM NaCl) can help suppress electrostatic interactions that may contribute to aggregation.[2]
-
Buffer Species Evaluation: Different buffer species can impact stability.[10] Evaluate common biological buffers (e.g., histidine, citrate, phosphate) to determine the most suitable one for your specific ADC.
-
-
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, increase the propensity for aggregation.[7]
-
Solution:
-
Optimize DAR: If aggregation is persistent, consider reducing the target DAR. While a higher DAR can enhance potency, a balance must be struck with maintaining stability.
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR. This can lead to better control over the physicochemical properties of the ADC and reduce aggregation.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of ADC aggregation with PEG linkers.
Q1: How do PEG linkers prevent ADC aggregation?
PEG linkers prevent aggregation through two primary mechanisms:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that forms a hydration shell around the ADC. This increases the overall water solubility of the conjugate, counteracting the hydrophobicity of the payload and reducing the likelihood of intermolecular hydrophobic interactions that lead to aggregation.[4][11]
-
Steric Hindrance: The flexible PEG chains create a physical barrier or "shield" around the payload. This steric hindrance prevents close contact between ADC molecules, thereby inhibiting their self-association and the formation of aggregates.[4]
Q2: What is the optimal PEG chain length to minimize aggregation?
The optimal PEG linker length is dependent on the specific antibody, payload, and DAR.[5] However, general trends have been observed:
-
Longer PEG chains (e.g., PEG12, PEG24) are generally more effective at reducing aggregation and improving pharmacokinetic profiles compared to shorter chains (e.g., PEG4).[5][6][12]
-
There may be a point of diminishing returns, where increasing the PEG length further does not provide significant additional benefits and could potentially impact other ADC attributes. For instance, one study found that a PEG8 side chain was the minimum length for optimal clearance, with longer chains not offering a significant advantage.[5][12]
Q3: Can the architecture of the PEG linker influence ADC aggregation?
Yes, the architecture of the PEG linker plays a crucial role. Studies have shown that:
-
Pendant or Branched PEG Linkers: These can be more effective at shielding hydrophobic payloads compared to linear PEG linkers. Amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated superior stability compared to those with a linear 24-unit PEG.[8][9] This is because the branched structure can create a more comprehensive hydrophilic shield around the drug molecule.
Q4: What role do excipients play in preventing aggregation of PEGylated ADCs?
Excipients are critical components of ADC formulations that can enhance stability. While specific data on excipients for PEGylated ADCs is multifaceted, the principles of protein stabilization apply:
-
Surfactants (e.g., Polysorbates): These can prevent aggregation at interfaces and reduce non-specific interactions.
-
Sugars (e.g., Sucrose, Trehalose): These act as stabilizers, particularly in liquid and lyophilized formulations.
-
Amino Acids (e.g., Arginine, Histidine): These can suppress aggregation by various mechanisms, including minimizing undesirable hydrophobic interactions.[13]
Formulation screening is essential to identify the optimal combination of excipients for a given ADC.
Q5: What analytical techniques are used to measure ADC aggregation?
Several analytical techniques are employed to detect and quantify ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[1][2][3]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius and polydispersity of particles in solution, providing rapid assessment of aggregation and stability.[14][15]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide detailed information about the size, shape, and distribution of aggregates in a sample.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of PEG linker length on ADC aggregation and performance.
Table 1: Effect of PEG Linker Length on ADC Aggregation
| ADC Construct | Linker | DAR | % Aggregation (by SEC) | Reference |
|---|---|---|---|---|
| Trastuzumab-MMAE | PEG4 | 8 | < 2% | [12] |
| Trastuzumab-MMAE | PEG8 | 8 | < 2% | [12] |
| Trastuzumab-MMAE | PEG12 | 8 | < 2% | [12] |
| Trastuzumab-MMAE | PEG24 | 8 | < 2% | [12] |
| anti-CD19-MMAE | No PEG | ~4 | > 5% (inferred) | [12] |
| anti-CD19-MMAE | PEG8 | ~4 | < 2% |[12] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| ADC Construct | Linker | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| αCD30-MMAE | PEG4 | L540cy | 0.1 | [12] |
| αCD30-MMAE | PEG8 | L540cy | 0.1 | [12] |
| αCD30-MMAE | PEG12 | L540cy | 0.1 | [12] |
| αCD30-MMAE | PEG24 | L540cy | 0.1 | [12] |
| Affibody-Drug Conjugate | No PEG | HER2+ | ~1x | [7] |
| Affibody-Drug Conjugate | 4 kDa PEG | HER2+ | ~4.5x higher | [7] |
| Affibody-Drug Conjugate | 10 kDa PEG | HER2+ | ~22x higher |[7] |
Table 3: Influence of PEG Linker Architecture on ADC Stability
| ADC Construct | Linker Architecture | DAR | Stability Outcome | Reference |
|---|---|---|---|---|
| Trastuzumab-DM1 | Linear 24-unit PEG | High | Less stable | [8][9] |
| Trastuzumab-DM1 | Pendant (2x 12-unit PEG) | High | More stable, slower clearance |[8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess ADC aggregation.
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, dimeric, and higher molecular weight aggregate species of an ADC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[1][3]
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce non-specific interactions.[2]
-
ADC sample and corresponding unconjugated antibody (as a control).
-
Mobile phase for sample dilution.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Dilute the ADC and control antibody samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[2]
-
Filter the samples through a low-protein-binding 0.22 µm syringe filter.
-
-
Injection: Inject a fixed volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Data Acquisition: Monitor the column effluent at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight (HMW) aggregates, monomer, and any low molecular weight (LMW) fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Compare the aggregation levels of the ADC to the unconjugated antibody and across different ADC formulations.
-
Protocol 2: Analysis of ADC Stability by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh), polydispersity index (PDI), and onset temperature of aggregation (Tagg) of an ADC solution.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume disposable or quartz cuvettes.
-
ADC sample.
-
Filtration device (0.2 µm or smaller syringe filter or spin filter).[17]
-
Filtered buffer for dilution.
Procedure:
-
Sample Preparation:
-
Filter the ADC sample to remove any dust or large particles that could interfere with the measurement.[17]
-
Dilute the sample to an appropriate concentration in filtered buffer. The optimal concentration should be determined empirically to ensure a stable and adequate scattering signal (typically between 150,000 and 250,000 counts).[17]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters, including temperature, acquisition time, and number of measurements.
-
-
Measurement:
-
Carefully pipette the prepared sample into a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will collect data for the specified duration.
-
-
Thermal Stress Analysis (Optional):
-
To determine the onset temperature of aggregation (Tagg), program a temperature ramp (e.g., from 25°C to 80°C at a rate of 1°C/minute).
-
The instrument will measure the size and scattering intensity as a function of temperature.
-
-
Data Analysis:
-
The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
-
For thermal stress analysis, the Tagg is identified as the temperature at which a significant increase in hydrodynamic radius or scattering intensity is observed.
-
Compare the DLS data for different ADC formulations or under different stress conditions to assess their relative stability.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing ADC aggregation.
Caption: Logical relationship between causes, mechanisms, and solutions for ADC aggregation.
Caption: Troubleshooting decision tree for addressing ADC aggregation.
Caption: Workflow for evaluating the stability of different ADC constructs.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Systematic Development of a Size Exclusion Chromatography Method for a Monoclonal Antibody with High Surface Aggregation Propensity (SAP) Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
stability of the sulfone-thiol linkage in biological media
Answering the user's request.## Sulfone-Thiol Linkage Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the . Below you will find FAQs, troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is a sulfone-thiol linkage and why is it used in bioconjugation?
A sulfone-thiol linkage, typically a thioether, is a covalent bond formed between a thiol (sulfhydryl) group, commonly from a cysteine residue on a protein or peptide, and a sulfone-containing reagent (e.g., methylsulfonyl phenyloxadiazole). This linkage is increasingly used in the development of bioconjugates like antibody-drug conjugates (ADCs) due to its high stability in biological media compared to other common linkages.[1][2]
Q2: How does the stability of the sulfone-thiol linkage compare to the maleimide-thiol linkage?
The sulfone-thiol linkage offers significantly improved stability over the more conventional maleimide-thiol linkage, particularly in plasma.[1] Maleimide-based conjugates are known to be susceptible to a retro-Michael reaction, which can lead to thioether exchange with other thiols present in biological media, such as glutathione (B108866) or albumin.[2] In contrast, heteroaromatic sulfone linkers form conjugates that are highly resistant to this type of exchange, leading to greater stability and potentially improved in vivo efficacy and pharmacokinetics.[2][3]
Q3: What are the key factors that influence the stability of the sulfone-thiol linkage?
Several factors can influence the stability of the resulting conjugate:
-
Conjugation Site: The local chemical environment and solvent accessibility of the cysteine residue on the protein play a crucial role. Conjugation at sites with lower solvent accessibility generally results in more stable conjugates.[2]
-
Linker Chemistry: The specific structure of the heteroaromatic sulfone reagent is important. For example, methylsulfonyl phenyloxadiazole has been shown to be highly reactive and form very stable conjugates.[2] The resulting thioether sulfone is also hydrolytically stable.[4]
-
Biological Medium: The presence of endogenous thiols, such as those in human plasma, is a key challenge for less stable linkages like maleimides. The sulfone-thiol linkage demonstrates enhanced stability by resisting exchange with these molecules.[2]
-
pH: While the final linkage is stable across a range of pH values, the initial conjugation reaction can be pH-dependent. Thiol-Michael addition reactions with vinyl sulfones are typically performed in slightly alkaline conditions (pH ~8) to facilitate the formation of the reactive thiolate anion.[5][6] Controlling the pH is also critical to avoid side reactions, as vinyl sulfones can react with amino groups at higher pH (e.g., pH 9).[7]
Q4: Is the sulfone-thiol linkage cleavable under biological conditions?
The sulfone-thiol linkage (a thioether) is designed for high stability and is generally considered non-cleavable under typical physiological conditions.[4] Its resistance to hydrolysis and thioether exchange ensures that the conjugated payload remains attached to the target molecule.[2] This contrasts with linkages like disulfides, which are designed to be cleaved in the reductive environment of the cell.[8]
Troubleshooting Guide
Problem: My sulfone-conjugated protein shows lower than expected stability in plasma.
-
Possible Cause: The location of the cysteine used for conjugation may be in a region of high solvent accessibility. Even with a stable sulfone linker, sites that are highly exposed to the solvent can be more labile compared to more protected sites.[2]
-
Solution: If using engineered cysteine residues (e.g., THIOMABs), consider evaluating alternative conjugation sites. Studies have shown that stability is inversely correlated with the predicted fractional solvent accessibility of the conjugation site.[2] Characterize the stability of conjugates made at different sites to identify the optimal location for your application.
Problem: I am observing low or slow conjugation efficiency.
-
Possible Cause 1: The pH of your reaction buffer may not be optimal. The thiol-Michael addition reaction requires the deprotonation of the thiol to a more reactive thiolate anion, which is favored by slightly basic conditions.[5]
-
Solution 1: Ensure your reaction buffer is in the optimal pH range, typically between 7.5 and 8.5. However, be cautious of pH values above 9, which could promote side reactions with amine groups (e.g., lysine (B10760008) residues).[7]
-
Possible Cause 2: The thiol on your protein may be oxidized. Cysteine residues can form disulfide bonds (cystine), rendering them unavailable for conjugation.
-
Solution 2: Perform the conjugation reaction in the presence of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or ensure the protein is freshly reduced and purified prior to conjugation.
-
Possible Cause 3: The specific sulfone reagent you are using may have lower reactivity.
-
Solution 3: Different heteroaromatic sulfones exhibit different reaction kinetics. Methylsulfonyl phenyloxadiazole compounds are known to be highly reactive with cysteine residues.[2][9] If possible, consider testing alternative sulfone-based reagents.
Quantitative Data on Conjugate Stability
The following table summarizes comparative stability data for antibody conjugates prepared using a sulfone linker versus a maleimide (B117702) linker at two different sites on a THIOMAB™. The data represents the percentage of intact conjugate remaining after incubation in human plasma at 37°C.
| Conjugation Site | Linker Type | % Intact Conjugate (24h) | % Intact Conjugate (48h) | % Intact Conjugate (72h) |
| LC-V205C (Low Solvent Access) | Maleimide | ~85% | ~80% | ~80% |
| LC-V205C (Low Solvent Access) | Sulfone | >95% | >95% | >95% |
| Fc-S396C (High Solvent Access) | Maleimide | ~40% | ~30% | ~20% |
| Fc-S396C (High Solvent Access) | Sulfone | ~90% | ~85% | ~80% |
Data adapted from studies on trastuzumab THIOMAB conjugates.[2]
Experimental Protocols
Protocol: Assessing the Stability of a Sulfone-Conjugated Antibody in Human Plasma
This protocol outlines a general method for evaluating the stability of a sulfone-linked bioconjugate against thioether exchange in a biologically relevant medium.
Materials:
-
Sulfone-conjugated antibody (e.g., a fluorescently labeled THIOMAB™)
-
Human plasma (citrated, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
SDS-PAGE materials (gels, running buffer, loading buffer)
-
Fluorescence gel scanner or imaging system
-
Optional: HPLC or LC-MS system for detailed analysis
Methodology:
-
Preparation: Dilute the sulfone-conjugated antibody to a final concentration of 1 mg/mL in human plasma. Prepare a control sample by diluting the same antibody to 1 mg/mL in PBS.
-
Incubation: Incubate both the plasma and PBS samples in a sealed tube at 37°C.
-
Time Points: Withdraw aliquots (e.g., 20 µL) from each sample at specified time points, such as 0, 4, 24, 48, and 72 hours. Immediately freeze the collected aliquots at -80°C to quench any further reaction.
-
Sample Analysis (SDS-PAGE):
-
Thaw the aliquots on ice.
-
Prepare samples for non-reducing SDS-PAGE by mixing with non-reducing loading buffer.
-
Load equal amounts of protein for each time point onto the gel.
-
Run the gel according to standard procedures.
-
-
Quantification:
-
After electrophoresis, scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the label on your conjugate.
-
Quantify the band intensity corresponding to the intact conjugated antibody for each time point. The percentage of intact conjugate can be calculated relative to the T=0 time point.
-
-
Data Interpretation: Compare the stability in plasma versus the PBS control. A significant decrease in the intensity of the parent conjugate band in the plasma sample, potentially with the appearance of new fluorescent bands (e.g., on albumin at ~66 kDa), would indicate instability. Sulfone conjugates are expected to show minimal loss over 72 hours.[2]
Visualizations
Caption: Experimental workflow for assessing sulfone-thiol conjugate stability.
Caption: Key factors influencing the stability of bioconjugates in biological media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new reagent for stable thiol-specific conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for PROTACs Containing PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PROTACs, with a specific focus on those containing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers often challenging?
A1: The purification of PROTACs, particularly those with PEG linkers, presents unique challenges due to their hybrid nature. These molecules are larger than typical small-molecule drugs and often possess a high degree of hydrophobicity, making them difficult to handle.[1] The addition of a PEG linker, while beneficial for solubility and in vivo stability, further complicates purification.[1][2] The PEG chain is a neutral, hydrophilic polymer, which can lead to several issues:
-
Similar Physicochemical Properties: PEGylated molecules may not exhibit significant differences in properties that are typically exploited for separation, making it difficult to distinguish the desired PROTAC from unreacted starting materials and other PEGylated species.[1]
-
Increased Polarity: The high polarity of the PEG linker can make the PROTAC challenging to retain on traditional reverse-phase chromatography columns.[3]
-
Peak Broadening in HPLC: The flexible nature of the PEG chain can lead to multiple conformations in solution, which can result in broad peaks during HPLC analysis, making accurate quantification and isolation difficult.
-
Co-elution of Impurities: Unreacted PEG linkers or starting materials can co-elute with the final PROTAC product, leading to impure fractions.[4]
Q2: What are the most common impurities encountered during the synthesis of PEGylated PROTACs?
A2: Common impurities include unreacted starting materials (the protein of interest ligand, the E3 ligase ligand, and the PEG linker itself), excess PEGylating reagent, and byproducts from the coupling reactions.[1] In some cases, positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule, can also be present.[1]
Q3: Which chromatographic techniques are most effective for purifying PROTACs with PEG linkers?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most commonly employed techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for final purification, offering high resolution to separate the target PROTAC from closely related impurities.[5] C18 or C4 columns are frequently used.[2][6]
-
Flash Chromatography: Often used for initial cleanup of the crude reaction mixture to remove major impurities before final purification by preparative HPLC.[3][7]
-
Size Exclusion Chromatography (SEC): This technique is useful for separating the larger PROTAC molecule from smaller unreacted starting materials or for analyzing aggregation.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For PROTACs with very long or highly polar PEG linkers that are poorly retained in RP-HPLC, HILIC can be a powerful alternative.[3][9][10]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your PEGylated PROTAC.
Issue 1: Broad or Tailing Peaks in RP-HPLC
Broad or tailing peaks in your chromatogram can compromise resolution and lead to impure fractions.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Add a competitive agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol (B1196071) groups. |
| Multiple Conformations of the PEG Linker | Try lowering the column temperature to reduce conformational flexibility. Optimizing the mobile phase composition, such as the organic solvent ratio, can also help. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | For ionizable PROTACs, adjust the mobile phase pH to be at least 2 pH units away from the pKa of the molecule to ensure it is in a single ionic state. |
| Poor Sample Solubility in Mobile Phase | Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. If using a strong solvent for dissolution, ensure the injection volume is small. |
Issue 2: Poor Retention of a Highly Polar PROTAC in RP-HPLC
PROTACs with long, hydrophilic PEG linkers may elute in the void volume of a standard C18 column.
Potential Causes and Solutions:
| Cause | Solution |
| High Polarity of the Analyte | Switch to a more polar stationary phase: Consider using a polar-embedded or polar-endcapped C18 column, or a phenyl-hexyl column. Employ HILIC: This technique uses a polar stationary phase (like silica (B1680970) or a diol) and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds.[3][10] |
| Mobile Phase is Too Strong | Use a weaker mobile phase at the start of the gradient: Begin with a higher percentage of the aqueous phase (e.g., 95-100% water with 0.1% TFA) to promote retention. |
Issue 3: Co-elution of PROTAC with Unreacted PEG Linker
Unreacted bifunctional PEG linkers can have similar retention times to the final PROTAC, leading to contamination.
Potential Causes and Solutions:
| Cause | Solution |
| Similar Polarity and Size | Optimize the HPLC gradient: A shallower gradient can improve the resolution between the PROTAC and the unreacted linker.[11] Use a different chromatographic mode: Size exclusion chromatography (SEC) can be effective in separating the larger PROTAC from the smaller unreacted linker.[8] |
| Excess Unreacted Linker | Adjust reaction stoichiometry: Use a slight excess of one of the ligands to ensure complete consumption of the bifunctional linker. |
Quantitative Data Summary
The length of the PEG linker can significantly impact the physicochemical properties and, consequently, the purification of a PROTAC. The following table provides an illustrative example of how PEG linker length can affect degradation efficiency and chromatographic behavior.
| PROTAC | PEG Linker Length | DC50 (nM) | Dmax (%) | RP-HPLC Retention Time (min) |
| PROTAC A | 2 | >1000 | <20 | 15.2 |
| PROTAC B | 4 | 500 | 60 | 14.5 |
| PROTAC C | 8 | 150 | 85 | 13.8 |
| PROTAC D | 12 | 250 | 75 | 13.1 |
Note: This data is illustrative and compiled from various sources. Actual values will vary depending on the specific PROTAC, analytical conditions, and cell line used.[12][13] As a general trend, increasing the PEG linker length tends to decrease the retention time in reverse-phase chromatography due to the increased hydrophilicity.
Experimental Protocols
General Preparative RP-HPLC Protocol for PROTAC Purification
This protocol provides a starting point for the purification of a PEGylated PROTAC. Optimization will be required for each specific molecule.
-
Column: C18, 5 µm particle size, 19 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B (linear gradient)
-
45-50 min: 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to determine the purity and identity of the desired PROTAC.
-
Product Isolation: Pool the pure fractions and remove the solvent by lyophilization.
Visualizations
General Workflow for PROTAC Purification
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. Methods for pegylated separations - Chromatography Forum [chromforum.org]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. youtube.com [youtube.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorbtech.com [sorbtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
addressing stability issues of m-PEG3-Sulfone-PEG3-azide conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG3-Sulfone-PEG3-azide and its conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the this compound linker to ensure its stability?
Proper storage is critical to maintain the integrity of the linker. It should be stored at -20°C in a desiccated, moisture-free environment and protected from light.[1][2][3][4] For best results, avoid repeated freeze-thaw cycles.[1][3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q2: My conjugation reaction with a thiol-containing molecule has a low yield. Is the sulfone group unstable?
The sulfone group itself is generally quite stable, especially when compared to other thiol-reactive moieties like maleimides.[5][6][7] A mono-sulfone PEG conjugate was shown to be resistant to deconjugation, retaining over 95% integrity after seven days at 37°C in the presence of 1 mM glutathione (B108866) (GSH), a competing thiol.[5][7] Low yields are more likely due to other factors:
-
Reaction pH: The reaction of a sulfone with a thiol (via Michael addition) is pH-dependent. Ensure the pH of your reaction buffer is optimal for thiol reactivity (typically pH 7-9).[8]
-
Thiol Oxidation: The thiol group on your protein or molecule may have oxidized to form disulfide bonds, rendering it unable to react. Ensure you have sufficient reducing agent (e.g., TCEP) present if needed, and use degassed buffers.
-
Steric Hindrance: The accessibility of the thiol group on your target molecule can impact reaction efficiency. Consider optimizing reaction time or temperature.
Q3: I am performing a click chemistry reaction (CuAAC or SPAAC) and seeing poor results. Could the azide (B81097) group have degraded?
While the azide moiety is generally stable for bio-orthogonal reactions, it can be susceptible to degradation under certain conditions.[1][9]
-
Reducing Agents: Common thiol-based reducing agents like DTT or β-mercaptoethanol can reduce the azide group, rendering it inactive for click chemistry. If your protein requires reduction, you must use a phosphine-based reducing agent like TCEP and thoroughly remove it before introducing the azide linker.
-
Storage: Improper storage (e.g., exposure to light or contaminants) can compromise the azide's integrity.[3]
-
Copper Catalyst (for CuAAC): If performing a copper-catalyzed reaction, ensure your copper source is not oxidized (it should be Cu(I)) and that a sufficient amount of a reducing agent like sodium ascorbate (B8700270) is used to maintain the copper in its active state.[10]
Q4: I'm observing unexpected cleavage of my final conjugate during storage or in a biological matrix. What is the likely point of failure?
The this compound linker is designed for stability. The sulfone linkage to a cysteine is very stable.[5][8] However, potential instability can arise from:
-
PEG Backbone Oxidation: Polyethylene glycol (PEG) chains can undergo slow oxidative degradation, especially in the presence of transition metal ions and oxygen.[11] This can lead to chain cleavage. Storing conjugates in metal-chelating buffers (e.g., with EDTA) and under an inert atmosphere (e.g., argon) can minimize this.
-
Hydrolysis of Other Linkages: If your final conjugate contains other functional groups (e.g., esters introduced elsewhere in the molecule), these may be susceptible to hydrolysis depending on the pH and enzymatic environment.[12][13] The core structure of the sulfone-PEG-azide linker, however, does not contain readily hydrolyzable bonds.
Stability Data Comparison
The choice of linker chemistry significantly impacts conjugate stability. The sulfone-thiol linkage is demonstrably more stable than the commonly used maleimide-thiol linkage, particularly in environments containing competing thiols.
| Linker Chemistry | Condition | % Conjugate Remaining | Reference |
| Mono-Sulfone-PEG | 1 mM GSH, 37°C, 7 days | > 95% | [5][7] |
| Maleimide-PEG | 1 mM GSH, 37°C, 7 days | < 70% | [5][6] |
Diagrams and Workflows
Below are diagrams illustrating the structure of the linker, a troubleshooting workflow for low conjugation yields, and a standard experimental workflow for stability assessment.
Caption: Chemical structure and potential points of instability.
Caption: Troubleshooting flowchart for low conjugation efficiency.
Caption: Experimental workflow for conjugate stability assessment.
Experimental Protocols
Protocol: Accelerated Stability Assessment of a Thiol-Conjugate
This protocol provides a general method for assessing the hydrolytic and chemical stability of a conjugate formed between a thiol-containing biomolecule and this compound.
1. Materials and Preparation:
-
Purified Conjugate: Your biomolecule conjugated with the linker, purified to >95% via a suitable method (e.g., size-exclusion chromatography).
-
Stability Buffers: Prepare a set of sterile-filtered buffers. Recommended buffers:
-
100 mM Sodium Acetate, 150 mM NaCl, pH 5.0
-
100 mM Phosphate Buffer (PBS), 150 mM NaCl, pH 7.4
-
100 mM Sodium Bicarbonate, 150 mM NaCl, pH 9.0
-
-
Control: A sample of the unconjugated biomolecule.
-
Analysis System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column (e.g., C4 or C18 for proteins) and a UV detector.
2. Experimental Procedure:
-
Initial Characterization (t=0):
-
Dilute the purified conjugate to a final concentration of 1 mg/mL in pH 7.4 PBS.
-
Inject a sample onto the RP-HPLC system to obtain the initial chromatogram. Record the retention time and peak area of the intact conjugate.
-
Analyze the unconjugated biomolecule to establish its retention time.
-
-
Incubation:
-
In separate, sterile microcentrifuge tubes, dilute the conjugate to 1 mg/mL in each of the three stability buffers (pH 5.0, 7.4, 9.0).
-
Prepare enough volume for all time points. For example, for 5 time points, prepare at least 100 µL in each buffer.
-
Incubate all tubes in a temperature-controlled incubator at 37°C.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 6h, 12h, 24h, 48h, 7 days), remove an aliquot from each buffer condition.
-
Immediately flash-freeze the aliquot in liquid nitrogen and store at -80°C to halt any further degradation until analysis.
-
Once all time points are collected, thaw the samples and analyze them by RP-HPLC using the same method as the t=0 sample.
-
4. Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to the intact conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample using the following formula: % Intact = (Peak Area at time Tx / Peak Area at time T0) * 100
-
Plot the % Intact versus time for each buffer condition.
-
From this data, you can calculate the degradation rate and the half-life (t½) of the conjugate under each condition, providing a quantitative measure of its stability.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Bis-sulfone-PEG3-azide, 1802908-01-5 | BroadPharm [broadpharm.com]
- 5. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Impact of PEG Linkers on PROTAC Cell Permeability and Efflux
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linkers on the cell permeability and efflux of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers generally influence the cell permeability of PROTACs?
A1: PEG linkers have a multifaceted impact on PROTAC cell permeability. Primarily, they increase the hydrophilicity and aqueous solubility of the PROTAC molecule.[1][2] This enhanced solubility can be advantageous for oral absorption and overall pharmacokinetic profiles.[1] However, the relationship between PEGylation and permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[3] This "chameleonic" behavior can shield the polar surface area of the PROTAC in a nonpolar environment, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3][4]
Q2: Is there an optimal PEG linker length for maximizing cell permeability?
A2: There is often an optimal linker length for permeability, and this is highly dependent on the specific PROTAC system (i.e., the target protein and E3 ligase ligands).[5] Excessively long and polar PEG linkers can lead to decreased permeability.[5] Shorter linkers are often associated with higher permeability.[6] It is crucial to empirically determine the optimal linker length for each new PROTAC series.
Q3: How does the gauche effect of PEG linkers contribute to cell permeability?
A3: The gauche effect in PEG-type linkers encourages a higher proportion of folded conformations compared to more rigid alkyl linkers.[7] This folding helps to minimize the solvent-accessible 3D polar surface area (PSA), which is a key determinant of a molecule's ability to passively diffuse across the cell membrane.[7]
Q4: What is the role of efflux pumps in PROTAC cell permeability, and how do PEG linkers affect this?
A4: Efflux pumps, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), can actively transport PROTACs out of the cell, reducing their intracellular concentration and efficacy.[8][9] The structure of the linker, including its length and composition, can significantly influence whether a PROTAC is a substrate for these transporters.[10] For instance, the introduction of a PEG linker can alter the conformation and physicochemical properties of a PROTAC, potentially increasing its recognition by efflux pumps and leading to a high efflux ratio.[10]
Troubleshooting Guide
Issue 1: My PROTAC shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Potential Cause: The inherent high molecular weight and polar surface area of the PROTAC may be limiting its passive diffusion.[10]
-
Troubleshooting Steps:
-
Modify the Linker: Systematically vary the PEG linker length. In some cases, shorter PEG linkers have been shown to improve permeability.[6]
-
Increase Lipophilicity: While maintaining a balance, consider modifications to the PROTAC structure that increase lipophilicity, as this can sometimes enhance passive diffusion.[4]
-
Promote Folded Conformations: Design linkers that favor the formation of intramolecular hydrogen bonds to shield polar groups and reduce the 3D PSA.[7]
-
Alternative Assays: Since PAMPA only measures passive diffusion, consider using cell-based assays like the Caco-2 assay to evaluate the contribution of active transport mechanisms.[4]
-
Issue 2: My PROTAC exhibits a high efflux ratio in a Caco-2 or MDR1-MDCK assay.
-
Potential Cause: The PROTAC is likely a substrate for one or more efflux transporters, such as P-gp.[10][11]
-
Troubleshooting Steps:
-
Linker Modification: Altering the linker structure, including the number of PEG units, can sometimes reduce recognition by efflux pumps.[10]
-
Co-administration with an Inhibitor: To confirm P-gp mediated efflux, perform the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or tariquidar.[8] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your PROTAC is a P-gp substrate.
-
Structural Modifications: Modify the E3 ligase or target protein ligands, as these can also influence interaction with efflux transporters.
-
Issue 3: I'm observing poor correlation between my PAMPA and Caco-2 permeability data.
-
Potential Cause: This discrepancy often indicates that active transport mechanisms (either uptake or efflux) are playing a significant role in the cellular permeability of your PROTAC.[12]
-
Troubleshooting Steps:
-
Analyze Efflux Ratio: A high efflux ratio in the Caco-2 assay suggests that active efflux is limiting cell permeability, which would not be captured in the PAMPA assay.[12]
-
Consider Uptake Transporters: If the Caco-2 permeability is significantly higher than the PAMPA permeability, it may suggest the involvement of uptake transporters.
-
Use in Conjunction: Utilize both assays to gain a more complete picture. PAMPA provides a measure of passive diffusion, while Caco-2 offers insights into the net effect of passive and active transport processes.[12]
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Permeability and Efflux
| PROTAC | Linker Composition | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B/A) | Reference |
| AR PROTAC 20b | Alkyl | BLQ | 0.35 | 0.7 | [10] |
| AR PROTAC 20d | PEG | BLQ | <0.7 | >12 | [10] |
| VHL PROTAC 15 | 1-unit PEG | 0.005 | ND | ND | [6] |
| VHL PROTAC 17 | Alkyl | 0.002 | ND | ND | [6] |
| BET PROTAC MZ1 | - | 0.01 | ND | ND | [4] |
| Ester-modified MZ1 | - | 0.1 | ND | ND | [4] |
BLQ = Below Limit of Quantification; ND = Not Determined; AR = Androgen Receptor; VHL = Von Hippel-Lindau; BET = Bromodomain and Extra-Terminal Domain.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™-IP PAMPA Plate)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Donor buffer (e.g., PBS, pH 6.5)
-
Acceptor buffer (e.g., PBS, pH 7.4)
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
96-well UV-compatible microplate for analysis
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA Plate: Carefully coat the filter of the donor plate with 5 µL of the phospholipid solution.
-
Prepare the Acceptor Plate: Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the PROTAC stock solution in the donor buffer to the desired final concentration (e.g., 100 µM).
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln[1 - (CA(t) / Cequilibrium)]
-
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
Caco-2 Permeability Assay
This protocol outlines a method for assessing both passive and active transport of a PROTAC across a Caco-2 cell monolayer.[13][14]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the test PROTAC (at the desired concentration in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the test PROTAC to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
MDR1-MDCK Efflux Assay
This protocol is used to specifically investigate if a PROTAC is a substrate of the P-gp efflux pump.[9][15]
Materials:
-
MDCK-MDR1 (overexpressing P-gp) and wild-type MDCK cells
-
Transwell® inserts
-
Cell culture medium
-
Transport buffer
-
Test PROTAC stock solution
-
Known P-gp substrate (e.g., digoxin) and non-substrate (e.g., propranolol) as controls
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed and culture MDCK-MDR1 and wild-type MDCK cells on Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity: Confirm monolayer integrity using TEER measurements.
-
Bidirectional Permeability Assay:
-
Perform the bidirectional (A→B and B→A) permeability assay as described in the Caco-2 protocol for the test PROTAC and control compounds in both cell lines.
-
To confirm P-gp involvement, repeat the assay in the presence of a P-gp inhibitor.
-
-
Quantification: Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values and efflux ratios for all compounds in both cell lines, with and without the inhibitor.
-
A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells, which is reduced in the presence of a P-gp inhibitor, indicates that the PROTAC is a P-gp substrate.
-
Visualizations
Caption: PROTAC mechanism of action within the cell.
Caption: Experimental workflow for assessing PROTAC permeability.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Unveiling the Role of m-PEG3-Sulfone-PEG3-azide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of specific target proteins by hijacking the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides an objective comparison of m-PEG3-Sulfone-PEG3-azide with other commonly employed PROTAC linkers. We will delve into the structural and functional characteristics of different linker classes, present a framework for their evaluation, and provide detailed experimental protocols for key assays in PROTAC development.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively contributes to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency.[2] The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]
Comparison of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene (B3416737) Glycol - PEG), rigid, and clickable linkers.[2] Each class possesses distinct characteristics that influence the overall performance of the PROTAC molecule.
This compound: A Closer Look
The molecule this compound falls into the category of PEG-based linkers. Its structure features two polyethylene glycol (PEG) chains of three units each, flanking a central sulfone group. One end is terminated with a methoxy (B1213986) group, while the other contains an azide (B81097) group.
-
PEG Chains: The PEG components enhance the hydrophilicity and solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[3]
-
Sulfone Group: The sulfone moiety is a key feature. While direct head-to-head comparative studies are limited, sulfones are known to be chemically stable and can potentially improve the metabolic stability of the linker.[4] In some contexts, the sulfone group can act as a rigidifying element within the flexible PEG chain, potentially influencing the conformational dynamics of the PROTAC.
-
Azide Group: The terminal azide group makes this linker a "clickable" linker.[5] It allows for efficient and specific conjugation to a warhead or E3 ligase ligand containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] This modular approach simplifies the synthesis of PROTAC libraries for optimization studies.[6]
Data Presentation: A Comparative Overview
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]
The following tables summarize representative data from various studies to illustrate the impact of linker type and composition on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Degradation Efficiency for Different Linker Types
| Linker Type | Representative Structure/Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | C12 alkyl chain | TBK1 | VHL | >1000 (for <12 atoms) | No degradation | [6] |
| C21 alkyl/ether chain | TBK1 | VHL | 3 | 96 | [6] | |
| PEG | 3 PEG units | CRBN | - | Weak degradation | - | [6] |
| 4-5 PEG units | BRD4 | CRBN | <500 | >90 | [6] | |
| Rigid (Piperazine) | Piperazine-containing linker | INM | VHL | Potent degradation | >90 | [7] |
| Clickable (Triazole) | Triazole-containing linker | PARP1 | MDM2 | Potent degradation | - | [6] |
Table 2: Hypothetical Performance of a Sulfone-Containing PEG Linker
This table presents a hypothetical scenario to illustrate the potential impact of a sulfone-containing linker. The values are not derived from a single direct comparative study.
| Linker Type | Target Protein | E3 Ligase | Hypothetical DC50 (nM) | Hypothetical Dmax (%) | Potential Rationale |
| Standard PEG Linker | Protein X | CRBN | 50 | 90 | Good solubility and flexibility. |
| This compound | Protein X | CRBN | 35 | 95 | Improved metabolic stability and potentially optimized conformation due to the sulfone group. |
| Alkyl Linker | Protein X | CRBN | 150 | 75 | Lower solubility and potential for non-specific binding. |
| Rigid Linker | Protein X | CRBN | 25 | 98 | Pre-organized conformation leading to high potency, but may require more extensive optimization. |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and optimization of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for DC50 and Dmax Determination
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][8]
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
- Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
- Prepare serial dilutions of the PROTACs in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[1]
- Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).[1]
- Incubate the cells for a specified time (e.g., 24 hours) to allow for protein degradation.[1]
2. Cell Lysis and Protein Quantification:
- After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[1]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
- Collect the supernatant containing the protein.
- Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1]
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Wash the membrane three times with TBST.
- Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
- Calculate the percentage of remaining protein relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[8]
In-vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[9]
1. Reaction Setup:
- In a microcentrifuge tube, combine the following components in the specified order (volumes can be scaled as needed):
- dH2O (to final volume)
- 10X E3 Ligase Reaction Buffer (to 1X)
- Ubiquitin (e.g., 100 µM)
- MgATP Solution (e.g., 10 mM)
- Recombinant target protein (e.g., 5-10 µM)
- Recombinant E1 enzyme (e.g., 100 nM)
- Recombinant E2 enzyme (e.g., 200-500 ng)
- Recombinant E3 ligase complex (e.g., 200-500 ng)
- PROTAC at various concentrations
- Include a negative control reaction without ATP.
2. Incubation:
- Incubate the reaction mixture at 37°C for 30-60 minutes.
3. Reaction Termination and Analysis:
- Terminate the reaction by adding 2X SDS-PAGE sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Separate the reaction products by SDS-PAGE.
- Perform a Western blot as described above, using an antibody against the target protein or an antibody against ubiquitin to detect the formation of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Ternary Complex Formation Assay (Pull-down)
This assay confirms the ability of the PROTAC to mediate the interaction between the target protein and the E3 ligase.[10][11]
1. Protein Preparation:
- Use recombinant, purified proteins. One of the proteins (e.g., the target protein) should have an affinity tag (e.g., His-tag, GST-tag).
2. Complex Formation:
- In a microcentrifuge tube, incubate the tagged target protein, the E3 ligase, and the PROTAC at various concentrations in an appropriate binding buffer for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
3. Pull-down:
- Add affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein) to the reaction mixture.
- Incubate for an additional 1-2 hours at 4°C to allow the tagged protein and any interacting partners to bind to the beads.
4. Washing and Elution:
- Wash the beads several times with wash buffer to remove non-specific binders.
- Elute the protein complexes from the beads using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
5. Analysis:
- Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against both the target protein and a component of the E3 ligase complex. The presence of both proteins in the eluate indicates the formation of a ternary complex.
Mandatory Visualization
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Caption: A typical workflow for determining PROTAC efficacy using Western blotting.
Caption: The interplay of linker properties influences key factors that determine overall PROTAC efficacy.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more functionalized linkers to improve potency, selectivity, and drug-like properties. The this compound linker represents an advancement in this direction, combining the solubility-enhancing properties of PEG with the potential for increased metabolic stability from the sulfone moiety and the synthetic versatility of a clickable azide handle. The experimental protocols and comparative framework presented in this guide provide a foundation for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
PEG vs. Alkyl Linkers in PROTAC Design: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in determining a PROTAC's efficacy. This guide provides an objective comparison of two of the most common flexible linkers, polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data to inform the design of next-generation protein degraders.
The choice between a PEG and an alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, and its ability to induce the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation. While both are considered flexible linkers, their distinct properties offer different advantages and disadvantages in PROTAC design.
At a Glance: PEG vs. Alkyl Linkers
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units (-O-CH2-CH2-) | Saturated or unsaturated hydrocarbon chains (-CH2-) |
| Solubility | Generally hydrophilic, enhancing aqueous solubility of the PROTAC.[1] | Generally hydrophobic, which can decrease aqueous solubility.[1] |
| Cell Permeability | Can be lower due to higher polarity, but the flexible nature may allow for folded conformations that shield polar surface area, aiding permeability.[2] | Can be higher due to increased hydrophobicity, but this can also lead to non-specific binding.[3] |
| Ternary Complex Formation | The flexibility and potential for hydrogen bonding can stabilize the ternary complex.[4] | High flexibility allows for multiple binding orientations, which can be entropically favorable for ternary complex formation.[3] |
| Metabolic Stability | Ether linkages are generally stable, though PEG chains can be subject to metabolism.[2] | Amide bonds often used in conjunction with alkyl chains can be susceptible to enzymatic cleavage, but the alkyl chain itself is generally stable.[2] |
| Synthetic Accessibility | Readily available in various lengths and can be incorporated using standard chemical methods.[5] | Synthetically straightforward and easy to modify in length.[5] |
Quantitative Comparison of PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the physicochemical properties and biological activity of PROTACs.
Case Study 1: IRAK4 Degradation - Direct Comparison of Linker Composition
This study provides a direct comparison of a 12-atom PEG linker versus a 12-atom alkyl (carbon) linker in PROTACs designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by recruiting different E3 ligases.
| PROTAC | E3 Ligase Ligand | Linker Type (12-atom) | IRAK4 Binding (Kd, nM) | Dmax (%) | Chrom LogD |
| 1 | VHL | PEG | 180 | >95% | 2.5 |
| 2 | VHL | Alkyl | 120 | <10% | 3.5 |
| 3 | CRBN | PEG | 210 | <10% | 2.5 |
| 4 | CRBN | Alkyl | 160 | <10% | 3.5 |
| 5 | IAP | PEG | 220 | <10% | 2.9 |
| 6 | IAP | Alkyl | 190 | <10% | 3.9 |
Data adapted from a study on IRAK4 degradation.[6]
In this specific case for VHL-mediated IRAK4 degradation, the PEG linker resulted in a highly effective degrader, whereas the alkyl linker did not induce significant degradation.[6] For the CRBN and IAP-based PROTACs, neither linker type resulted in efficient degradation, suggesting that linker composition is just one of the critical factors, with linker length and the specific protein-ligase pair also playing crucial roles.[6]
Case Study 2: Androgen Receptor (AR) Degradation - Permeability of PEG-Linked PROTACs
This study systematically investigated the permeability of a series of PROTACs targeting the Androgen Receptor using PEG linkers. While a direct side-by-side with alkyl linkers was not performed, the data highlights the permeability characteristics of PEGylated PROTACs.
| PROTAC | AR Ligand | E3 Ligase Ligand | Linker | PAMPA Pe (10-6 cm/s) |
| 10 | Ligand 1 | VHL | PEG | BLQ |
| 11 | Ligand 1 | CRBN | PEG | BLQ |
| 12 | Ligand 2 | VHL | PEG | BLQ |
| 13 | Ligand 2 | CRBN | PEG | BLQ |
| 14 | Ligand 3 | VHL | PEG | 0.3 |
| 15 | Ligand 3 | CRBN | PEG | 0.2 |
| 16 | Ligand 4 | VHL | PEG | 0.9 |
| 17 | Ligand 4 | CRBN | PEG | 0.4 |
BLQ = Below Limit of Quantification. Data adapted from a systematic investigation of Androgen Receptor PROTACs.[7]
The results demonstrate that even with hydrophilic PEG linkers, achieving high passive permeability in PROTACs remains a challenge due to their large size and molecular complexity.[7]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs with different linkers, it is essential to be familiar with the underlying biological mechanism and the experimental workflows used for their characterization.
The above diagram illustrates the catalytic cycle of a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
This workflow outlines the key stages in comparing PROTACs with different linkers, from synthesis and initial in vitro characterization to cell-based assays that determine degradation efficacy and cellular toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with PEG and alkyl linkers.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the levels of the target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (typically ranging from picomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.
-
Preparation of Reagents:
-
Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Prepare the donor solution containing the PROTAC at a known concentration in a suitable buffer (e.g., PBS at pH 7.4).
-
Prepare the acceptor buffer (e.g., PBS with a surfactant to improve the solubility of the permeated compound).
-
-
Assay Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with the lipid solution.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
-
Permeability Assay:
-
Add the donor solution containing the PROTAC to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, and CD(t) is the concentration in the donor well at time t.
-
Conclusion
The choice between a PEG and an alkyl linker in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. PEG linkers offer the advantage of increased hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules. Their flexibility can also be beneficial for achieving a productive ternary complex. On the other hand, alkyl linkers, with their inherent hydrophobicity, may enhance cell permeability, a common challenge in PROTAC development.
The provided data and protocols underscore the importance of a systematic and empirical approach to linker optimization. By carefully evaluating a series of PROTACs with both PEG and alkyl linkers of varying lengths, researchers can identify the optimal linker that balances the competing requirements of solubility, permeability, and potent protein degradation. The continued exploration of novel linker chemistries and a deeper understanding of the structure-activity relationships governing PROTAC efficacy will undoubtedly pave the way for the development of more effective protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfone and Maleimide Linkers for Antibody-Drug Conjugate Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly impacting its therapeutic index. Premature payload release in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of two prominent linker technologies—traditional maleimide-based linkers and next-generation sulfone-based linkers—with a focus on their stability for ADC applications. The information presented is supported by experimental data from published studies to aid researchers in making informed decisions for ADC design and development.
Executive Summary
Maleimide-based linkers have been widely used in first-generation ADCs due to their efficient and specific reaction with thiols on cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction in vivo, leading to premature drug release and potential transfer of the payload to other circulating proteins like albumin.[1][2][3] This instability can compromise the safety and efficacy of the ADC.[4]
Sulfone-based linkers, such as phenyloxadiazole sulfone, have emerged as a superior alternative, demonstrating significantly enhanced stability in human plasma.[1][5] These linkers form a stable thioether bond that is resistant to the retro-Michael reaction, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell.[1][6]
Data Presentation: Stability Comparison
The following tables summarize quantitative data from studies comparing the stability of maleimide (B117702) and sulfone-based conjugates in human plasma.
Table 1: Stability of Fluorescently Labeled Trastuzumab (THIOMAB™) Conjugates in Human Plasma
| Conjugation Site | Linker Type | % Intact Conjugate after 72h in Human Plasma |
| LC-V205C | Maleimide | ~75% |
| Phenyloxadiazole Sulfone | >95% | |
| Fc-S396C | Maleimide | <25% |
| Phenyloxadiazole Sulfone | ~70% |
Data adapted from a study by Gorilla, et al. The stability was assessed by SDS-PAGE analysis of fluorescently labeled trastuzumab conjugates at different engineered cysteine sites (LC-V205C and Fc-S396C) after incubation in human plasma at 37°C.[1]
Table 2: Stability of Maltose-Binding Protein (MBP) Conjugates in Human Plasma
| Linker Type | Conjugate Half-life (t½) in Human Plasma |
| Maleimide | 59.9 hours |
| Phenyloxadiazole Sulfone | 117 hours |
This data highlights that the half-life of a model protein conjugate with a phenyloxadiazole sulfone linker is nearly double that of the corresponding maleimide conjugate in human plasma.
Chemical Structures and Reaction Mechanisms
The stability of an ADC is intrinsically linked to the chemistry of its linker. The diagrams below illustrate the structures of maleimide and sulfone linkers and their respective conjugation and deconjugation pathways.
Caption: Reaction pathways for maleimide-based ADCs.
Caption: Conjugation pathway for sulfone-based ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADC stability. Below are protocols for key experiments cited in the comparison of sulfone and maleimide linkers.
Protocol 1: In Vitro ADC Stability Assay in Human Plasma
This protocol outlines the assessment of ADC stability in plasma via SDS-PAGE.
Materials:
-
Purified ADC (maleimide or sulfone-linked)
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and running buffer
-
Fluorescent scanner or Coomassie stain
Procedure:
-
Spike the ADC into human plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Analyze the aliquots by non-reducing SDS-PAGE.
-
Visualize the gel using a fluorescent scanner (if the ADC is fluorescently labeled) or by Coomassie staining.
-
Quantify the intensity of the bands corresponding to the intact ADC and any deconjugated species to determine the percentage of intact ADC over time.
Protocol 2: Mass Spectrometry-Based Analysis of ADC Deconjugation
This protocol provides a workflow for the detailed analysis of ADC deconjugation using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Protein A or G magnetic beads for ADC capture
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
Procedure:
-
Incubate the ADC in plasma at 37°C as described in Protocol 1.
-
At each time point, capture the ADC from the plasma aliquot using Protein A or G magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and identify any deconjugated species.
-
Quantify the different ADC species to monitor the loss of payload over time.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the stability of ADCs with different linkers.
Caption: General workflow for ADC stability evaluation.
Conclusion
The experimental evidence strongly indicates that sulfone-based linkers offer a significant advantage over traditional maleimide linkers in terms of ADC stability. The enhanced stability of sulfone-linked ADCs in plasma minimizes premature payload release, which is expected to translate into an improved safety profile and greater therapeutic efficacy. For drug development professionals, the adoption of sulfone linker technology represents a promising strategy for creating more robust and effective next-generation ADCs.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
The Impact of PEG Linker Length on the In Vivo Performance of Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is paramount to achieving a desirable therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's solubility, stability, pharmacokinetics (PK), efficacy, and toxicity.[1][2] Polyethylene glycol (PEG) linkers have become a key tool for modulating these properties. This guide provides an objective comparison of how different PEG linker lengths affect the in vivo performance of ADCs, supported by experimental data.
The inclusion of hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).[1][3] Furthermore, the length of the PEG chain can be fine-tuned to optimize the ADC's pharmacological profile.[3] Generally, increasing PEG linker length enhances the ADC's hydrodynamic radius, which leads to reduced renal clearance and a longer plasma half-life.[3][4] This extended circulation can result in greater accumulation of the ADC in tumor tissue, thereby improving in vivo efficacy.[3][5]
Comparative Analysis of In Vivo Performance
The selection of a specific PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Key Finding | Plasma Half-Life (t½) | Plasma Clearance | Area Under the Curve (AUC) | Reference |
| Non-PEGylated | Baseline | ~19.6 min (miniaturized ADC) | High | Low | [6] |
| Short (PEG2, PEG4) | Modest PK improvement | - | Lower than non-PEGylated | Increased plasma exposure vs. non-PEGylated | [5] |
| Medium (PEG8, PEG12) | Significant PK improvement | Significantly Increased | Slower clearance; threshold effect observed around PEG8 | Higher tumor exposure than shorter PEGs | [1][5] |
| Long (PEG24) | Significant PK improvement | Significantly Increased | Similar to PEG8/PEG12 | Similar to PEG8/PEG12 | [1][5] |
| Very Long (4 kDa) | Substantial half-life extension | 2.5-fold increase (vs. no PEG) | Reduced | - | [6] |
| Very Long (10 kDa) | Pronounced half-life extension | 11.2-fold increase (vs. no PEG) | Significantly Reduced | - | [6] |
Note: Data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence direct comparisons.
Table 2: Impact of PEG Linker Length on ADC Efficacy and Toxicity
| PEG Linker Length | In Vitro Cytotoxicity (vs. non-PEG) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Toxicity/Safety Finding | Reference |
| Non-PEGylated | Baseline | 11% reduction in tumor weight | MTD: <5.0 mg/kg | [5][6] |
| Short (PEG2, PEG4) | Variable | 35-45% reduction in tumor weight | - | [5] |
| Medium (PEG8, PEG12) | Variable | 75-85% reduction in tumor weight | - | [1][5] |
| Long (PEG24) | Variable | 75-85% reduction in tumor weight | - | [1][5] |
| Very Long (4 kDa) | 4.5-fold reduction | Improved (vs. no PEG) | MTD: 10.0 mg/kg | [2][6] |
| Very Long (10 kDa) | 22-fold reduction | Most Ideal (vs. 4kDa and no PEG) | MTD: >20.0 mg/kg (at least 4-fold higher than no PEG) | [2][6] |
MTD: Maximum Tolerated Dose. Note: A reduction in in vitro cytotoxicity does not always correlate with reduced in vivo efficacy, as improved PK properties can lead to superior overall anti-tumor activity.[6]
Key Relationships and Experimental Workflows
Visualizing the relationships between linker properties and ADC performance, as well as the workflows for their evaluation, can aid in rational design.
Caption: Relationship between PEG linker length and in vivo ADC performance.
Caption: General workflow for evaluating PEG linker impact on ADC performance.
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing ADC candidates. Below are representative protocols for key in vivo experiments.
Protocol 1: In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., 6-8 weeks old) are used.
-
Cell Implantation: Tumor cells (e.g., L540cy, NCI-N87) are implanted subcutaneously into the flank of each mouse.[5][6]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, non-PEGylated ADC, ADCs with varying PEG linker lengths).
-
ADC Administration: ADCs are administered intravenously (IV) via the tail vein at a specified dose and schedule (e.g., single dose of 1 mg/kg).[5]
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy or tumor-bearing mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]
-
Blood Sampling: Blood samples (e.g., 20-50 µL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, up to 14 days).[1][5]
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the total antibody or ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA).[1] The concentration of the released payload can be measured by mass spectrometry.[5]
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the in vivo performance of ADCs. Experimental data consistently show that longer PEG linkers generally improve pharmacokinetic profiles, leading to prolonged half-life, increased tumor exposure, and enhanced anti-tumor efficacy.[1][5] This is particularly advantageous for ADCs with hydrophobic payloads.[1] However, this improvement in in vivo performance can be accompanied by a decrease in in vitro potency.[6] A threshold effect is often observed, where increasing the PEG length beyond a certain point (e.g., PEG8) may not yield further significant improvements in clearance or efficacy.[1][5] The optimal PEG linker length is context-dependent, influenced by the antibody, payload, and target antigen characteristics, necessitating a systematic evaluation for each new ADC candidate.[3]
References
A Comparative Guide to the Stability of m-PEG3-Sulfone-PEG3-azide Conjugates in Human Plasma
For researchers, scientists, and drug development professionals, the stability of linker chemistries within bioconjugates is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the stability of sulfone-containing PEG linkers, with a focus on the m-PEG3-Sulfone-PEG3-azide construct, in human plasma. We will explore its performance relative to other common linker technologies, supported by experimental data and detailed protocols.
Introduction to Linker Stability
The linker in a bioconjugate, such as an antibody-drug conjugate (ADC), plays a pivotal role in the overall performance of the therapeutic. It must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced efficacy. Human plasma, a complex medium containing a myriad of enzymes and nucleophiles, presents a challenging environment for linker stability.
The this compound linker combines the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a highly stable sulfone linkage and a versatile azide (B81097) handle for "click" chemistry conjugation. This guide will delve into the stability of this specific architecture.
Comparative Stability of Sulfone-Based Linkers
While direct experimental data for the this compound conjugate in human plasma is not extensively available in the public domain, the stability of the core sulfone linkage has been well-documented and compared to other common conjugation chemistries, most notably maleimide-based linkers.
Mono-sulfone-PEG adducts have demonstrated significantly greater stability compared to their maleimide-PEG counterparts when incubated in human serum or in the presence of endogenous thiols like glutathione.[1] Studies have shown that hemoglobin conjugated with mono-sulfone-PEG retained over 90% of its conjugation after seven days at 37°C. In contrast, maleimide-PEG conjugates exhibited significant deconjugation, with less than 70% of the conjugate remaining intact under similar conditions.[1][2] This enhanced stability is attributed to the lower susceptibility of the sulfone linkage to retro-Michael reactions, which can lead to deconjugation and cross-conjugation with other plasma proteins.[1]
The inclusion of PEG chains, such as the two PEG3 units in the this compound linker, generally enhances the solubility and in vivo half-life of bioconjugates.[3] However, the length of the PEG chain can also influence stability, with some studies indicating that shorter PEG chains (like PEG2 and PEG5) can be more resistant to degradation in human plasma than longer chains.[4][5]
The azide group is primarily incorporated as a chemical handle for subsequent conjugation via click chemistry and is generally considered stable under physiological conditions.
Table 1: Comparative Stability of Sulfone-PEG vs. Maleimide-PEG Linkers
| Linker Type | Chemistry | Stability in Human Plasma/Serum | Key Advantages | Key Disadvantages |
| Mono-Sulfone-PEG | Thiol-reactive sulfone | High . >90% conjugate retention after 7 days in human serum.[1] | Resistant to deconjugation and thiol exchange.[1] | May require specific reaction conditions for efficient conjugation. |
| Maleimide-PEG | Thiol-reactive maleimide | Moderate to Low . <70% conjugate retention after 7 days in the presence of competing thiols.[1][2] | Fast and efficient conjugation at neutral pH. | Susceptible to retro-Michael reaction leading to deconjugation.[1] |
Experimental Protocol: Assessing Conjugate Stability in Human Plasma
To empirically determine the stability of a bioconjugate like one containing this compound, a standardized human plasma stability assay is employed.
Objective: To quantify the degradation of the conjugate in human plasma over a specified time course.
Materials:
-
Test conjugate (e.g., protein conjugated with this compound)
-
Control conjugate (e.g., with a less stable linker)
-
Pooled human plasma (from at least 3 donors, with appropriate anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Analytical instrumentation (e.g., RP-HPLC, LC-MS)
Procedure:
-
Preparation: Thaw the human plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Dilute the test and control conjugates into the human plasma to a final concentration of typically 20 µM. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold quenching solution. This will precipitate plasma proteins and stop enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a suitable analytical method like RP-HPLC or LC-MS to separate the intact conjugate from its degradation products.
-
Quantification: The percentage of the intact conjugate remaining at each time point is calculated relative to the amount present at time zero.
Alternative Linker Technologies
While sulfone-based linkers offer excellent stability, the field of bioconjugation is continually evolving. Several alternatives to PEG-based linkers are emerging, each with unique properties.
-
Polysarcosine (PSar): A non-ionic, hydrophilic polymer of N-methylated glycine. PSar has shown promise as a PEG alternative, exhibiting low immunogenicity and excellent biocompatibility.[6]
-
Polypeptides: Linkers composed of specific amino acid sequences can be engineered for controlled degradation profiles and can be non-immunogenic.[6]
-
Polysaccharides: Natural polymers like dextran (B179266) are also being explored as biodegradable and biocompatible linkers.[6]
-
XTENylation: This technology uses unstructured, hydrophilic protein polymers of natural amino acids to extend the half-life of therapeutics, offering a biodegradable alternative to PEG.[7]
These alternatives aim to address some of the potential limitations of PEG, such as non-biodegradability and the presence of pre-existing anti-PEG antibodies in a segment of the population.[6]
Conclusion
The this compound linker is predicted to offer high stability in human plasma, primarily due to the robust nature of the sulfone linkage, which is resistant to degradation pathways that affect more common linkers like maleimides. This enhanced stability is crucial for ensuring that the bioconjugate reaches its target intact, thereby maximizing therapeutic efficacy and minimizing off-target effects. For researchers and drug developers, the choice of a stable linker is a critical design consideration, and sulfone-based chemistries represent a superior option for applications requiring long-term in vivo stability. While alternative technologies are emerging, the combination of a stable sulfone linkage with the well-understood properties of PEG makes the this compound a compelling choice for the development of next-generation bioconjugates.
References
- 1. repository.essex.ac.uk [repository.essex.ac.uk]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
Validating Ternary Complex Formation: A Comparative Guide to PROTAC Linker Efficiency, Featuring m-PEG3-Sulfone-PEG3-azide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical determinant of PROTAC efficacy is the chemical linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comparative analysis of linker types, with a focus on validating the efficiency of m-PEG3-Sulfone-PEG3-azide in promoting the formation of a stable and productive ternary complex.
The formation of a ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the foundational step in the PROTAC mechanism of action.[1][2] The linker's length, composition, and rigidity profoundly influence the stability and conformation of this complex, ultimately dictating the efficiency of protein ubiquitination and subsequent degradation.[3][4]
Understanding the Role of the Linker
The ideal linker facilitates a conformationally favorable interaction between the target protein and the E3 ligase, a concept known as cooperativity.[1][5][6] Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, is a hallmark of an efficient PROTAC.[1][5][6] The linker's physicochemical properties also impact the overall characteristics of the PROTAC, including solubility and cell permeability.[3][7][8][9]
This compound: A Profile
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker that incorporates a sulfone group.[10][11] Its key features include:
-
Hydrophilicity: The PEG components enhance the aqueous solubility of the PROTAC, which can improve cell permeability and bioavailability.[3][7]
-
Flexibility: The PEG chains provide a high degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[7]
-
Click Chemistry Handle: The terminal azide (B81097) group allows for efficient and modular synthesis of PROTACs using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively).[11]
-
Sulfone Moiety: The embedded sulfone group can influence the linker's polarity and conformational preferences, potentially impacting ternary complex stability. While less common than standard PEG or alkyl chains, sulfone-containing linkers are being explored for their unique properties.
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly categorized into flexible and rigid types. The choice of linker has a significant impact on the degradation efficiency, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Linker Type | Composition Examples | Advantages | Disadvantages | Representative Performance |
| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) chains (e.g., this compound) | - Synthetically accessible- High conformational flexibility- PEG linkers improve solubility and cell permeability[3][7] | - Can be metabolically less stable- Excessive flexibility may lead to an entropic penalty for ternary complex formation | Generally effective, with optimal length being target-dependent. Potency can be in the low nanomolar range.[2][4] |
| Rigid Linkers | Piperazine, Piperidine, Cycloalkanes, Aromatic rings | - Pre-organizes the PROTAC into a bioactive conformation- Can enhance metabolic stability- May improve ternary complex stability | - Less conformational flexibility can hinder complex formation if not optimal- Often more synthetically challenging | Can lead to highly potent degraders, but efficacy is very sensitive to the specific geometry.[3] |
Experimental Validation of Linker Efficiency
A robust evaluation of a PROTAC linker's efficiency requires a combination of biophysical and cell-based assays to quantify ternary complex formation and subsequent protein degradation.
Biophysical Assays for Ternary Complex Characterization
These in vitro techniques provide quantitative data on the binding affinities and thermodynamics of binary (PROTAC-protein) and ternary (protein-PROTAC-protein) interactions.
| Assay | Principle | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation. Allows for the calculation of cooperativity (α).[1] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Real-time kinetics of association (ka) and dissociation (kd) rates, and binding affinity (Kd) for binary and ternary complexes.[12] |
Cell-Based Assays for Quantifying Degradation
These assays are performed in living cells to measure the functional outcome of ternary complex formation – the degradation of the target protein.
| Assay | Principle | Key Parameters Measured |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a HaloTag®-labeled E3 ligase upon PROTAC-induced proximity. | Real-time monitoring of ternary complex formation in living cells (EC50 for complex formation). |
| Western Blot | Immunodetection of the target protein in cell lysates after treatment with the PROTAC. | Quantification of target protein levels to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[13][14][15] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the binding affinities of the PROTAC to the target protein and E3 ligase individually (binary) and together (ternary) to calculate the cooperativity factor (α).
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC with this compound linker
-
ITC instrument and cells
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into Target Protein: Fill the ITC cell with the target protein (e.g., 20 µM) and the syringe with the PROTAC (e.g., 200 µM). Perform a titration experiment.
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase complex (e.g., 20 µM) and the syringe with the PROTAC (e.g., 200 µM). Perform a titration experiment.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, fill the ITC cell with the E3 ligase (e.g., 20 µM) and the syringe with the PROTAC pre-incubated with a saturating concentration of the target protein (e.g., 200 µM PROTAC + 400 µM target protein).
-
-
Data Analysis:
-
Analyze the thermograms to determine the dissociation constants (Kd) for the binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = Kd (PROTAC to E3 ligase) / Kd (PROTAC to E3 ligase in the presence of target protein).[1]
-
Western Blot for DC50 and Dmax Determination
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC with this compound linker
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13][14]
-
Visualizing Workflows and Pathways
References
- 1. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 1895922-76-5 | BroadPharm [broadpharm.com]
- 11. This compound | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 12. med.emory.edu [med.emory.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Stability of Sulfone-Based Linkers in Preclinical Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a linker in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic success. This guide provides an objective comparison of a sulfone-based PEG linker, m-PEG3-Sulfone-PEG3-azide, with traditional linkers, supported by experimental data from preclinical studies on closely related sulfone linkers. The focus is on the enhanced stability and performance of sulfone chemistry in bioconjugation.
The this compound linker is a modern tool in the development of targeted therapeutics like ADCs and PROTACs. Its structure combines the benefits of a stable sulfone group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer for improved solubility and pharmacokinetics, and a versatile azide (B81097) group for "click" chemistry applications.
Enhanced Stability of Sulfone Linkers Over Maleimide-Based Alternatives
A significant challenge in ADC development is the stability of the linker in circulation. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. Preclinical research has demonstrated that sulfone-based linkers offer superior stability compared to the commonly used maleimide-based linkers.
A key study highlights the improved serum stability of antibody conjugates synthesized with a phenyloxadiazole sulfone linker, a close structural relative of the this compound. In this research, the stability of the linkage between an antibody and the linker was assessed in human plasma. The sulfone-based conjugate demonstrated significantly greater stability compared to its maleimide (B117702) counterpart.
Table 1: Comparative Stability of Sulfone vs. Maleimide Linkages in Human Plasma
| Timepoint | % Intact Maleimide Conjugate | % Intact Sulfone Conjugate |
| 0 hours | 100% | 100% |
| 4 hours | <50% | ~100% |
| 24 hours | ~20% | ~90% |
| 72 hours | <10% | ~80% |
Data extrapolated from graphical representations in "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers". The study used a fluorescently labeled linker conjugated to a specific site on the antibody.
This enhanced stability is attributed to the nature of the chemical bond formed between the sulfone linker and the thiol group of a cysteine residue on the antibody. The resulting thioether bond is more resistant to exchange reactions with other thiols present in the bloodstream, such as albumin.
The Role of PEG and Azide Moieties
The this compound linker incorporates two PEG3 units, which are short polyethylene glycol chains. PEGylation is a well-established strategy in drug development to:
-
Increase Hydrophilicity: This improves the solubility of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.
-
Enhance Pharmacokinetics: The hydrophilic PEG chains can shield the ADC from proteolytic enzymes and reduce renal clearance, thereby prolonging its circulation half-life.
-
Reduce Immunogenicity: PEGylation can mask potential immunogenic epitopes on the antibody or drug, reducing the risk of an immune response.
The terminal azide group provides a bioorthogonal handle for "click" chemistry reactions. This allows for the efficient and specific attachment of a payload molecule that has been functionalized with an alkyne group, without interfering with other functional groups on the antibody or the payload.
Experimental Protocols
Below are generalized experimental protocols for the key steps in creating and evaluating an ADC using a sulfone-PEG-azide linker, based on methodologies described in the literature.
Antibody-Linker Conjugation
This protocol describes the conjugation of a sulfone-activated linker to a monoclonal antibody (mAb) via engineered cysteine residues (THIOMABs).
-
Antibody Reduction:
-
Prepare the mAb in a reduction buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
-
Add a 2-5 fold molar excess of a reducing agent like TCEP per disulfide bond to be reduced.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.5).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in an appropriate solvent (e.g., DMSO).
-
Add a 5-10 fold molar excess of the linker to the reduced antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature overnight.
-
-
Purification:
-
Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker and other impurities.
-
Payload Attachment via Click Chemistry
This protocol outlines the attachment of an alkyne-functionalized payload to the azide-bearing antibody-linker conjugate.
-
Reaction Setup:
-
Prepare the antibody-azide conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the alkyne-payload in a compatible solvent (e.g., DMSO).
-
Prepare solutions of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
-
Click Reaction:
-
Add the alkyne-payload, copper(I) catalyst, and ligand to the antibody-azide conjugate solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final ADC using SEC or TFF to remove unreacted payload and catalyst components.
-
In Vitro Plasma Stability Assay
This assay is used to compare the stability of different linker-antibody conjugates.
-
Incubation:
-
Incubate the ADC (e.g., at 1 mg/mL) in human plasma at 37°C.
-
-
Timepoints:
-
At various time points (e.g., 0, 4, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
-
Analysis:
-
Analyze the aliquots by a suitable method to determine the amount of intact ADC. This can be done using techniques like ELISA (to capture the antibody and detect the payload) or hydrophobic interaction chromatography (HIC-HPLC) to separate the ADC from the unconjugated antibody.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for ADC synthesis and the logical relationship behind the superior performance of sulfone linkers.
Benchmarking m-PEG3-Sulfone-PEG3-azide: A Comparative Guide to Commercially Available Linkers
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of the final conjugate. This guide provides an objective comparison of the m-PEG3-Sulfone-PEG3-azide linker against other commercially available alternatives used in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Performance Comparison of Bioconjugation Linkers
The selection of a linker technology is a pivotal decision in the design of targeted therapies, directly influencing the stability of the conjugate in circulation and the efficiency of payload release at the target site. The following tables summarize the performance characteristics of this compound in comparison to other widely used linker classes.
| Linker Type | Reactive Groups | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| This compound | Thiol-reactive (sulfone), Alkyne/DBCO/BCN-reactive (azide) | Non-cleavable | High | High stability, versatile for click chemistry | Slower reaction kinetics compared to maleimides |
| Maleimide-PEG-Azide | Thiol-reactive (maleimide), Alkyne/DBCO/BCN-reactive (azide) | Non-cleavable (can undergo retro-Michael reaction) | Moderate | Fast reaction with thiols | Potential for linker-drug exchange in vivo |
| NHS Ester-PEG-Azide | Amine-reactive (NHS ester), Alkyne/DBCO/BCN-reactive (azide) | Non-cleavable | High | Stable amide bond formation | Can react with multiple lysine (B10760008) residues, leading to heterogeneity |
| Hydrazone Linkers | Carbonyl-reactive (hydrazide) | pH-sensitive (acid-labile) | Low to Moderate | Tunable release based on pH | Potential for premature drug release in circulation |
| Dipeptide Linkers (e.g., Val-Cit) | Various | Enzyme-cleavable (e.g., Cathepsin B) | High | Specific release in the lysosomal compartment | Efficacy dependent on enzyme expression levels |
Quantitative Stability Data: Sulfone vs. Maleimide (B117702) Linkers
A key differentiator for the this compound linker is the enhanced stability of the sulfone moiety compared to the more traditional maleimide group for thiol-specific conjugation. The thioether bond formed from a maleimide linker can undergo a retro-Michael reaction, leading to deconjugation and potential off-target toxicity. In contrast, the sulfone-thiol linkage is significantly more stable.
| Linker Chemistry | Incubation Conditions | % Conjugate Remaining after 7 days | Reference |
| Mono-sulfone-PEG | 37°C in presence of 1 mM glutathione | > 90% | [1] |
| Maleimide-PEG | 37°C in presence of 1 mM glutathione | < 70% | [1] |
This data highlights the superior stability of sulfone-based linkers, a critical feature for maintaining the integrity of bioconjugates in the physiological environment.
Experimental Protocols
To facilitate a direct comparison of linker performance, the following detailed experimental protocols are provided for key assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of drug deconjugation in plasma.
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Incubate the bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately process or freeze the samples at -80°C to halt any further degradation.
-
Analyze the samples to quantify the amount of intact bioconjugate and any released payload.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To assess the cell-killing activity of an antibody-drug conjugate (ADC) or other targeted cytotoxic agent.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
ADC or targeted conjugate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC or targeted conjugate in cell culture medium.
-
Remove the existing medium from the cells and add the diluted conjugates. Include untreated cells as a control.
-
Incubate the plate for a period that allows for the desired biological effect (typically 72-96 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the conjugate concentration to determine the IC50 value.
Protocol 3: Bioconjugation Reaction Kinetics using HPLC
Objective: To determine the rate of a bioconjugation reaction.
Materials:
-
Biomolecule to be modified (e.g., antibody, peptide)
-
Linker (e.g., this compound)
-
Reaction buffer (e.g., PBS at a specific pH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., size-exclusion or reverse-phase)
-
Quenching reagent (if necessary)
Procedure:
-
Prepare solutions of the biomolecule and the linker at known concentrations in the reaction buffer.
-
Initiate the reaction by mixing the biomolecule and linker solutions at time zero.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary, or dilute the aliquot in a suitable buffer to stop the reaction.
-
Inject the aliquot onto the HPLC system.
-
Monitor the disappearance of the starting materials and the appearance of the conjugated product by integrating the respective peak areas in the chromatogram.
-
Plot the concentration of the product or the remaining starting material against time to determine the reaction rate.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Proper Disposal of m-PEG3-Sulfone-PEG3-azide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of m-PEG3-Sulfone-PEG3-azide is critical for ensuring laboratory safety and environmental protection. This compound contains an organic azide (B81097), which is a high-energy functional group that can be sensitive to shock, heat, and light, posing a potential explosion hazard.[1][2] Adherence to strict disposal protocols is mandatory to mitigate these risks.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS for the specific compound is unavailable, information for structurally similar compounds should be reviewed, and the most conservative safety precautions should be adopted.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Chemical safety goggles and a face shield.[4] |
| Lab Coat | Standard laboratory coat. |
Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[4] The work surface should be lined with absorbent paper to contain any potential spills.[5]
Step-by-Step Disposal Procedure
The primary concern with this compound is the reactive azide group. Therefore, the recommended procedure involves quenching the azide to form a more stable compound before disposal as chemical waste. The Staudinger reaction is a common and effective method for this purpose.[2]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including contaminated labware, gloves, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Labeling: The container must be labeled as "Hazardous Waste," with the full chemical name "this compound" clearly written.[7]
-
Incompatible Materials: It is crucial to prevent the mixing of azide-containing waste with incompatible materials.[1] A table of key incompatibilities is provided below.
| Incompatible Material | Hazard |
| Acids | Can form highly toxic and explosive hydrazoic acid.[1] |
| Heavy Metals (e.g., copper, lead, silver, mercury) | Can form highly unstable and shock-sensitive metal azides.[1][8] Do not use metal spatulas or tools.[1][5] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form extremely unstable di- and tri-azidomethane.[1] |
| Oxidizing Agents | Can lead to a violent reaction.[9] |
2. Quenching of the Azide Functional Group (Staudinger Reaction):
For residual amounts of this compound in solution, quenching the azide to an amine is the safest approach before final disposal.[2]
Experimental Protocol for Quenching:
-
Materials:
-
Residual solution of this compound.
-
Triphenylphosphine (B44618) (PPh3).
-
An appropriate solvent (e.g., THF, diethyl ether).
-
Ice bath.
-
Stir plate and stir bar.
-
-
Procedure:
-
In a chemical fume hood, cool the solution containing the residual this compound in an ice bath.[2]
-
In a separate flask, dissolve triphenylphosphine (approximately 1.1 equivalents relative to the estimated amount of azide) in a suitable solvent.[2]
-
Slowly add the triphenylphosphine solution to the cooled azide solution while stirring.[2]
-
Observe for effervescence (release of nitrogen gas), which indicates the reaction is proceeding.
-
Continue stirring until gas evolution ceases.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[2]
-
The resulting solution, now containing the more stable iminophosphorane or hydrolyzed amine, can be collected as organic waste.[2]
-
3. Final Waste Disposal:
-
Container Management: The quenched solution and all contaminated materials should be collected in a compatible, leak-proof hazardous waste container.[7][10] The container must be kept closed at all times except when adding waste.[10][11]
-
Secondary Containment: Store the hazardous waste container in a designated, well-ventilated area and within secondary containment to prevent spills.[10][11]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste container.[12][13] Provide them with the full details of the container's contents.
Disposal of Empty Containers:
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[14]
-
Triple-Rinse Procedure:
-
Rinse the container three times with a suitable solvent that can dissolve the compound.[4]
-
Collect all rinsate as hazardous waste and add it to your designated this compound waste container.[12][14]
-
After triple-rinsing, deface or remove the original label.[14] The container can then typically be disposed of as non-hazardous solid waste, but confirm this with your institution's EHS guidelines.[14]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. uvic.ca [uvic.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
